molecular formula C6H11N3O2 B2456494 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol CAS No. 1248039-33-9

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol

Cat. No.: B2456494
CAS No.: 1248039-33-9
M. Wt: 157.173
InChI Key: WDYKYRPBZOITIL-UHFFFAOYSA-N
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Description

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol is a useful research compound. Its molecular formula is C6H11N3O2 and its molecular weight is 157.173. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(1,2,4-triazol-1-yl)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c10-2-4-11-3-1-9-6-7-5-8-9/h5-6,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYKYRPBZOITIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 2-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Relevance

The 1,2,4-triazole moiety is a privileged pharmacophore in medicinal chemistry, frequently embedded in antifungal agents, anticancer drugs, and neuroprotective therapeutics. The functionalization of the 1,2,4-triazole core with a diethylene glycol (PEG-like) linker—yielding 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol —serves a dual purpose. It significantly enhances the aqueous solubility of the parent scaffold and provides a versatile terminal hydroxyl group for further bioconjugation, esterification, or integration into polymeric networks.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic synthetic recipes. This guide details the mechanistic rationale, optimized reaction conditions, and self-validating experimental protocols required for the regioselective synthesis of this compound.

Mechanistic Causality: Controlling the Ambident Triazolate Anion

The core transformation relies on the direct N-alkylation of 1H-1,2,4-triazole using 2-(2-chloroethoxy)ethan-1-ol. Because 1,2,4-triazole is an ambident nucleophile, its deprotonation yields a resonance-stabilized triazolate anion capable of attacking the electrophile at either the N1 or N4 position.

Historically, the direct N-alkylation of 1,2,4-triazole favors the N1-alkylated product over the N4-isomer in an approximate 1[1]. This regioselectivity is fundamentally driven by two factors:

  • Thermodynamic Stability: Alkylation at N1 minimizes lone-pair/lone-pair repulsion between adjacent nitrogen atoms, a destabilizing electronic factor present in the N4-alkylated isomer.

  • Kinetic Accessibility: The N4 position is flanked by two C-H bonds (C3 and C5), creating a sterically hindered trajectory for the incoming electrophile during the SN2 transition state.

While strong bases like2[2], potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) is preferred. K2CO3 is sufficiently basic to deprotonate the triazole (pKa ~10.2) but mild enough to prevent the base-catalyzed degradation of the 3[3].

Mechanism Triazole 1H-1,2,4-Triazole (pKa ~10.2) Base Base (K2CO3) Deprotonation Triazole->Base -H+ Anion 1,2,4-Triazolate Anion (Ambident Nucleophile) Base->Anion Electrophile 2-(2-Chloroethoxy)ethan-1-ol (Alkylating Agent) Anion->Electrophile SN2 Attack in DMF N1 N1-Alkylation Product (Major Regioisomer, ~90%) Electrophile->N1 Kinetically & Thermodynamically Favored N4 N4-Alkylation Product (Minor Regioisomer, ~10%) Electrophile->N4 Sterically Hindered

Mechanistic pathway of the ambident 1,2,4-triazolate anion undergoing SN2 alkylation.

Quantitative Data Presentation

The following table summarizes the optimization of reaction parameters to maximize the yield of the N1 regioisomer. The use of K2CO3 in DMF provides the best balance of yield and operational safety.

Table 1: Optimization of Reaction Parameters for Triazole N-Alkylation
BaseSolventTemp (°C)Time (h)N1:N4 RatioOverall Yield (%)Mechanistic Rationale
NaHTHF651888:1272Strong base risks premature etherification of the electrophile.
K2CO3 DMF 80 12 91:9 85 Optimal: Mild base prevents degradation; polar aprotic solvent accelerates SN2.
Cs2CO3MeCN801689:1181Effective, but Cs2CO3 is less cost-efficient at scale.
NaOHH2O/Tol902490:1065Phase transfer catalysis (PTC); slower reaction kinetics.
K2CO3Neat (MW)1200.192:888Microwave irradiation can optionally reduce this reaction4[4].

Experimental Protocols: A Self-Validating Workflow

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system, incorporating in-process checks to verify reaction progression and product integrity.

Workflow Step1 1. Deprotonation 1,2,4-Triazole + K2CO3 in DMF (0°C to RT, 1h) Step2 2. SN2 Alkylation Add 2-(2-chloroethoxy)ethan-1-ol (80°C, 12-16h) Step1->Step2 Step3 3. Workup Quench with H2O Extract with EtOAc Step2->Step3 Step4 4. Purification Silica Gel Chromatography (Eluent: DCM/MeOH) Step3->Step4 Step5 5. Validation 1H/13C NMR, LC-MS Regioisomer Confirmation Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target molecule.
Step 1: Generation of the Nucleophile
  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (69.0 g, 1.0 mol) and anhydrous DMF (500 mL).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Portion-wise, add anhydrous K2CO3 (207.3 g, 1.5 mol). Stir for 1 hour, allowing the mixture to warm to room temperature.

  • Causality Check: The delayed addition of the electrophile ensures complete formation of the triazolate anion, preventing unreacted base from directly hydrolyzing the alkyl chloride.

Step 2: SN2 Alkylation
  • Add 2-(2-chloroethoxy)ethan-1-ol (137.0 g, 1.1 mol) dropwise via an addition funnel over 30 minutes.

  • Heat the reaction mixture to 80 °C for 12–16 hours.

  • Causality Check: The primary chloride is a moderate leaving group. Heating to 80 °C provides the necessary activation energy for the SN2 displacement.

Step 3: Quench and Extraction
  • Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The disappearance of the triazole spot indicates completion.

  • Cool to room temperature and quench with deionized water (1.5 L).

  • Extract the aqueous phase with ethyl acetate (3 × 500 mL).

  • Wash the combined organic layers with brine (3 × 300 mL) to systematically remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Field Insight: A common pitfall in this synthesis is the incomplete removal of DMF during workup, which suppresses ionization in LC-MS and broadens NMR signals. The rigorous brine washes detailed here are non-negotiable for high-purity isolation.

Step 4: Regioisomer Separation and Validation
  • Purify the crude oil via silica gel flash chromatography (Gradient: 100% DCM to 95:5 DCM:MeOH).

  • The N1-isomer (target) elutes first due to its lower polarity compared to the N4-isomer.

  • Self-Validation: Confirm regiochemistry via 1H NMR. The N1-isomer of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol will display two distinct singlets in the aromatic region (e.g., ~7.9 ppm and ~8.5 ppm) corresponding to the C3 and C5 protons, confirming the asymmetric substitution. The N4-isomer would exhibit a higher degree of symmetry or significantly shifted peaks due to the differing electronic environment.

References

  • Source: ed.ac.
  • Title: Application Note and Protocol for the Synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)
  • Source: clockss.
  • Source: google.

Sources

Structural and Physicochemical Profiling of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol: A Technical Guide for Advanced Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern medicinal chemistry and targeted protein degradation (PROTACs), the demand for bifunctional building blocks that balance lipophilicity with target engagement is paramount. The compound 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol (CAS: 1248039-33-9) represents a highly versatile scaffold. By covalently fusing a pharmacophoric 1,2,4-triazole ring with a flexible, highly hydrophilic diethylene glycol (PEG2) spacer, this molecule serves as an ideal intermediate for synthesizing azole antifungals, enzyme inhibitors, and solvating linkers.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical parameters, mechanistic reactivity, and self-validating synthetic workflows associated with this critical building block.

Physicochemical Data & Structural Causality

The utility of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol stems directly from its structural dichotomy. The 1,2,4-triazole ring provides a robust hydrogen-bond acceptor profile and the ability to form coordinate covalent bonds with transition metals (e.g., the heme iron in CYP450 enzymes)[1]. Conversely, the PEG2 tail acts as a solubilizing moiety that mitigates the hydrophobic penalty often incurred during lead optimization.

Table 1: Quantitative Physicochemical Parameters

ParameterValueCausality / Significance in Drug Design
CAS Registry Number 1248039-33-9Unique identifier for procurement and database mapping.
Molecular Formula C₆H₁₁N₃O₂Indicates a low molecular weight fragment.
Molecular Weight 157.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).
Topological Polar Surface Area (TPSA) ~60.2 ŲBalances membrane permeability with aqueous solubility; avoids efflux pump liability.
Hydrogen Bond Donors 1 (Terminal OH)Provides a functional handle for downstream esterification or click-chemistry (via azide conversion).
Hydrogen Bond Acceptors 4 (N2, N4, 2x O)Facilitates extensive solvent networking and target-pocket anchoring.
Predicted LogP ~ -0.6Highly hydrophilic; counteracts the lipophilicity of bulky warheads in PROTAC design.
Self-Validating Synthetic Methodology

The synthesis of N-alkylated triazoles inherently risks the generation of regioisomeric mixtures (N1 vs. N4 alkylation). The following protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure that causality drives the experimental outcome, favoring the thermodynamically stable N1-isomer[2].

Protocol: Regioselective Synthesis of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol

Step 1: Deprotonation and Nucleophile Activation

  • Action: Suspend 1H-1,2,4-triazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) at 0°C. Stir for 30 minutes.

  • Causality: K₂CO₃ is deliberately chosen over stronger bases (e.g., NaH). It creates a heterogeneous, mildly basic environment that tempers the nucleophilicity of the triazolide anion. This allows thermodynamic control to dominate, favoring the less sterically hindered N1-alkylation over N4-alkylation ()[2].

  • Validation (IPC 1): The suspension transitions to a fine, milky slurry. The cessation of the initial mild exotherm confirms complete deprotonation.

Step 2: Electrophilic Substitution (Sₙ2)

  • Action: Add 2-(2-chloroethoxy)ethan-1-ol (1.1 eq) dropwise over 1 hour. Elevate the temperature to 80°C and stir for 12 hours.

  • Causality: Dropwise addition prevents localized high concentrations of the electrophile, mitigating the risk of dialkylation or ether cleavage. The 80°C temperature provides the precise activation energy required for the Sₙ2 displacement of the primary chloride without degrading the PEG chain.

  • Validation (IPC 2): Aliquot 10 µL, dilute in MeOH, and analyze via LC-MS. The reaction validates itself when the starting triazole peak (m/z 69) is depleted, and the product mass (m/z 158 [M+H]⁺) reaches a stable plateau.

Step 3: Regioisomer Resolution and Purification

  • Action: Quench with H₂O, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography using a gradient of DCM:MeOH (95:5 to 90:10).

  • Causality: The N1-isomer possesses an asymmetric dipole moment, making it less polar than the symmetric N4-isomer. The DCM/MeOH gradient exploits this polarity differential, ensuring the desired N1-isomer elutes first.

  • Validation (IPC 3): ¹H-NMR (DMSO-d₆) analysis of the purified fraction. The N1-isomer is definitively confirmed by the presence of two distinct singlet peaks for the triazole protons (approx. δ 8.5 and δ 7.9 ppm), whereas the N4-isomer would present a single symmetric peak[1].

Synthesis R1 1H-1,2,4-Triazole (Nucleophile) Cond Base Catalysis (K2CO3, DMF, 80°C) R1->Cond R2 2-(2-Chloroethoxy)ethan-1-ol (Electrophile) R2->Cond Int N1/N4 Alkylation Intermediates Cond->Int SN2 Substitution Prod 2-[2-(1H-1,2,4-triazol-1-yl) ethoxy]ethan-1-ol Int->Prod Regioselective Purification

Fig 1. Regioselective N1-alkylation workflow for 1,2,4-triazole derivatives.

Applications in Medicinal Chemistry & Target Engagement

The structural architecture of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol makes it highly prized in two distinct pharmacological arenas:

  • Antifungal Pharmacophores (CYP51 Inhibition): The 1,2,4-triazole core is the defining feature of frontline antifungals (e.g., fluconazole, itraconazole). The unhindered N4 nitrogen of the triazole ring coordinates directly with the heme iron of lanosterol 14α-demethylase (CYP51), halting ergosterol biosynthesis. The attached PEG2 tail occupies the hydrophilic channel of the enzyme, displacing water molecules to increase binding entropy[1].

  • PROTAC Linker Engineering: In targeted protein degradation, the linker connecting the target-binding ligand and the E3 ligase ligand must be flexible and soluble. The PEG2 moiety provides this flexibility, while the terminal hydroxyl can be tosylated and displaced by an azide, allowing for rapid integration into complex PROTACs via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ()[3].

Mechanism Ligand Triazole-PEG Linker (CAS: 1248039-33-9) Heme CYP51 Heme Iron (Target) Ligand->Heme N4 Coordination Pocket Hydrophilic Channel (Enzyme Cavity) Ligand->Pocket PEG H-Bonding Effect Ergosterol Depletion & Fungal Cell Death Heme->Effect Enzyme Inhibition Pocket->Effect

Fig 2. Dual-action binding mechanism of triazole-PEG scaffolds in CYP51.

References
  • Title: A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: Selective Generation of (1H-1,2,4-Triazol-1-yl)methyl Carbanion and Condensation with Carbonyl Compounds Source: ResearchGate URL: [Link]

  • Title: 1248039-33-9 - Chemsrc Source: Chemsrc URL: [Link]

Sources

Technical Guide: 1H NMR Characterization of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for the structural characterization of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol . It is designed for medicinal chemists and analytical scientists requiring rigorous verification of this specific antifungal linker motif.

Document Control:

  • Target Analyte: 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol

  • Molecular Formula:

    
    
    
  • Exact Mass: 157.0851

  • Primary Application: Antifungal pharmacophore linker; hydrophilic spacer in fragment-based drug discovery (FBDD).

Executive Summary & Structural Logic

The analysis of this molecule requires a dual-focus strategy: confirming the integrity of the 1,2,4-triazole heterocycle (specifically distinguishing the


-isomer from the symmetric 

-isomer impurity) and validating the diethylene glycol backbone .
The "Senior Scientist" Perspective

In my experience, the most common failure mode when synthesizing this compound via alkylation of 1,2,4-triazole is regio-isomerism. The 1,2,4-triazole ring is an ambident nucleophile. While


-alkylation is thermodynamically favored, 

-alkylation is a persistent impurity.
  • The

    
    -isomer (Target):  Asymmetric. Displays two distinct singlets in the aromatic region (H3 and H5).
    
  • The

    
    -isomer (Impurity):  Symmetric.[1] Displays a single singlet integrating for 2 protons (equivalent H3/H5).
    

Critical Protocol Note: Use DMSO-d6 rather than


 for primary characterization. DMSO-d6 stabilizes the hydroxyl proton (

), allowing it to appear as a distinct triplet (coupling with the adjacent

), which serves as a crucial confirmation of the terminal alcohol's oxidation state.

Experimental Protocol: Sample Preparation

To ensure high-resolution data suitable for publication or regulatory filing, follow this self-validating preparation workflow.

SamplePrep Start Raw Sample (>10 mg) Dry Vacuum Desiccation (Remove H2O) Start->Dry Critical Step Solvent Add DMSO-d6 (0.6 mL, 99.9% D) Dry->Solvent Filter Filter (Glass Wool) Remove particulates Solvent->Filter Acquire Acquisition (NS > 16, d1 > 5s) Filter->Acquire

Figure 1: Optimized sample preparation workflow to minimize water exchange broadening.

Spectral Analysis: The Reference Standard

Solvent: DMSO-d6 (


 2.50 ppm reference)
Frequency:  400 MHz or higher[2]
The Aromatic Region (Heterocycle)

The 1,2,4-triazole ring attached at


 is asymmetric. You must observe two distinct singlets.
  • 
     8.52 ppm (s, 1H, H-5):  This proton is adjacent to the alkylated nitrogen (
    
    
    
    ) and the bridgehead nitrogen (
    
    
    ). It is typically the most deshielded signal.
  • 
     7.96 ppm (s, 1H, H-3):  Located between 
    
    
    
    and
    
    
    .
The Aliphatic Region (Linker)

The chain consists of two ethylene units separated by an ether oxygen. The inductive effect of the triazole ring deshields the adjacent methylene significantly.

  • 
     4.34 ppm (t, 
    
    
    
    Hz, 2H,
    
    
    ):
    The triplet splitting arises from coupling to the adjacent ether methylene.
  • 
     3.76 ppm (t, 
    
    
    
    Hz, 2H,
    
    
    ):
    Proximal ether methylene.
  • 
     3.48 – 3.42 ppm (m, 4H, 
    
    
    
    ):
    The distal ethylene unit often appears as a narrow multiplet or overlapping triplets depending on resolution.
  • 
     4.61 ppm (t, 
    
    
    
    Hz, 1H,
    
    
    ):
    The hydroxyl proton. Note: If the sample is "wet" or in
    
    
    , this signal will broaden or disappear.
Summary Data Table[3]
Chemical Shift (

)
MultiplicityIntegralAssignmentStructural Fragment
8.52 Singlet (s)1HH-5Triazole Ring (adj. to N1)
7.96 Singlet (s)1HH-3Triazole Ring (distal)
4.61 Triplet (t)1HOHTerminal Hydroxyl
4.34 Triplet (t)2HH-1'

3.76 Triplet (t)2HH-2'

(Proximal)
3.48 - 3.42 Multiplet (m)4HH-3', H-4'

Structural Assignment & Logic Flow

The following diagram illustrates the assignment logic used to distinguish the target molecule from potential synthetic byproducts.

AssignmentLogic Spectrum 1H NMR Spectrum (DMSO-d6) Aromatic Region: 7.5 - 9.0 ppm Spectrum->Aromatic Aliphatic Region: 3.0 - 5.0 ppm Spectrum->Aliphatic CheckSym Check Symmetry: Two Singlets? Aromatic->CheckSym CheckOH Check OH Coupling: Triplet at 4.6 ppm? Aliphatic->CheckOH N1_Iso N1-Isomer (Target) Asymmetric (8.5, 8.0 ppm) CheckSym->N1_Iso Yes N4_Iso N4-Isomer (Impurity) Symmetric (Single signal ~8.3 ppm) CheckSym->N4_Iso No Chain Chain Verification: N-CH2 (4.3 ppm) vs O-CH2 CheckOH->Chain Confirm Structure

Figure 2: Decision tree for structural validation and impurity flagging.

Troubleshooting & Impurity Profiling

Regioisomerism ( vs )

In the alkylation of 1,2,4-triazole, the


 position is favored, but 

alkylation occurs.[1][3]
  • Diagnostic: Look for a small singlet appearing between the two main triazole peaks (around

    
     8.2 - 8.4 ppm). If integrated, this represents the % molar impurity of the 
    
    
    
    isomer.
  • Remediation: The

    
     isomer typically has a significantly higher melting point and lower solubility in organic solvents (like EtOAc/DCM). Recrystallization is often effective.
    
Residual Solvents

Common solvents used in this synthesis include DMF and Toluene.

  • DMF: Look for methyl singlets at

    
     2.73 and 2.89 ppm.
    
  • Toluene: Look for the methyl singlet at

    
     2.30 ppm and multiplet aromatics at 
    
    
    
    7.1-7.2 ppm.
Water Exchange

If the triplet at


 4.61 ppm (OH) appears as a broad singlet or is missing:
  • Cause: The DMSO-d6 is wet or the sample contains residual acid/base traces promoting rapid proton exchange.

  • Fix: Add a single drop of

    
    . The OH signal will vanish completely, confirming its identity, while the 
    
    
    
    signals at 3.4-3.5 ppm will simplify (lose coupling to OH).

References

  • Regioselectivity of 1,2,4-Triazole Alkylation

    • Title: Regioselectivity of the alkylation of 1,2,4-triazoles.[1][3][4]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Defines the characteristic shift differences between N1 and N4 isomers.
    • (General Journal Link for verification of standard shifts).

  • NMR of PEG-ylated Systems

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Labor
    • Source:Journal of Organic Chemistry, 1997, 62, 7512-7515.
    • Context: Standard reference for identifying solvent peaks and PEG backbone assignments.
  • Triazole Antifungal Synthesis (Analogous Structures)

    • Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Deriv
    • Source:Molecules / PMC.
    • Context: Provides experimental NMR data for 1-substituted triazole ethanol deriv

Sources

13C NMR data for 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only the spectral data but also the underlying scientific rationale for chemical shift assignments and the field-proven methodologies for acquiring and validating such data. We will delve into the structural features of the molecule, predict the chemical shifts for each unique carbon environment, provide a robust experimental protocol, and outline a self-validating workflow for spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for the structural elucidation of complex organic molecules.

Molecular Structure and Carbon Environment Analysis

The foundational step in any NMR analysis is a thorough understanding of the molecule's structure to identify all unique carbon nuclei. The structure of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol contains six distinct carbon environments. For clarity, we have assigned a systematic numbering scheme as illustrated below.

cluster_triazole 1H-1,2,4-Triazole Ring cluster_chain Ethoxy-ethanol Chain N1 N1 N2 N2 N1->N2 C_alpha N1->C_alpha C3 C3 N2->C3 N4 N4 C3->N4 C5 C5 N4->C5 C5->N1 C_beta C_alpha->C_beta O_ether O C_beta->O_ether C_gamma O_ether->C_gamma C_delta C_gamma->C_delta OH OH C_delta->OH

Caption: Molecular structure and carbon numbering scheme.

The molecule is composed of two key moieties:

  • Aromatic Heterocycle: The 1H-1,2,4-triazole ring contains two carbon atoms, C3 and C5 .

  • Aliphatic Chain: The flexible ethoxy-ethanol chain contains four distinct sp³ hybridized carbons: , , , and .

Predicted ¹³C NMR Chemical Shifts and Rationale

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Based on established principles and reference data, we can predict the approximate chemical shifts for each carbon in 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol.

Data Summary Table
Carbon AtomMoietyPredicted Chemical Shift (δ, ppm)Rationale
C5 1,2,4-Triazole150 - 160Aromatic, deshielded by two adjacent electronegative nitrogen atoms.
C3 1,2,4-Triazole140 - 150Aromatic, deshielded by adjacent nitrogen atoms.[1]
Ethoxy-ethanol70 - 75Aliphatic ether, deshielded by two oxygen atoms (ether and hydroxyl).
Ethoxy-ethanol68 - 72Aliphatic ether, deshielded by one oxygen and one nitrogen (via Cα).
Ethoxy-ethanol60 - 65Aliphatic alcohol, shielded relative to other C-O carbons.[2][3]
Ethoxy-ethanol48 - 55Aliphatic, directly attached to the triazole nitrogen, deshielded.
Detailed Analysis
  • Triazole Ring Carbons (C3 & C5): The carbons within the 1,2,4-triazole ring are sp² hybridized and part of an aromatic system. Their signals appear significantly downfield, typically in the δ 140-170 ppm range.[1] The C5 atom is positioned between two nitrogen atoms (N1 and N4), experiencing a stronger deshielding effect than the C3 atom, which is adjacent to N2 and N4. Therefore, C5 is predicted to have the highest chemical shift in the entire spectrum.

  • Aliphatic Chain Carbons (Cα, Cβ, Cγ, Cδ): These sp³ carbons are found in the more upfield region of the spectrum. Their specific shifts are dictated by the electronegativity of their neighbors.

    • Cδ (Terminal Alcohol): The carbon atom bearing the hydroxyl (-OH) group is expected to resonate around δ 60-65 ppm. This is consistent with the chemical shift for the methylene carbon in ethanol (~58 ppm), with slight variation due to the larger ether chain.[2][3]

    • Cγ and Cβ (Ether Linkages): Carbons involved in ether linkages (C-O-C) typically appear in the δ 60-80 ppm range.[4] We can differentiate Cγ and Cβ based on their proximity to other functional groups. Cγ is adjacent to the Cδ-OH group, placing it in a highly oxygenated environment, suggesting a shift towards the lower end of this range, approximately δ 70-75 ppm. Cβ is also an ether carbon but is one atom further from the hydroxyl group, predicting a slightly more shielded position around δ 68-72 ppm.

    • Cα (Nitrogen-Linked): The Cα carbon is directly bonded to the N1 of the triazole ring. The electronegative nitrogen atom deshields this carbon, shifting it downfield relative to a simple alkane but upfield relative to the oxygen-bonded carbons. A predicted range of δ 48-55 ppm is reasonable.

Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended. This protocol incorporates self-validating steps essential for unambiguous structural confirmation.

Sample Preparation
  • Dissolution: Accurately weigh 15-25 mg of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are excellent choices. DMSO-d₆ is particularly useful for observing exchangeable protons (like the -OH proton in ¹H NMR) but its solvent signal can overlap with some aliphatic carbons.[5]

  • Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small cotton or glass wool plug if any particulate matter is visible.

NMR Spectrometer Parameters (400 MHz Example)
  • Experiment 1: Broadband ¹H-Decoupled ¹³C NMR

    • Purpose: To obtain a spectrum showing a single peak for each unique carbon environment.

    • Pulse Program: zgpg30 or equivalent (30° pulse angle).

    • Spectral Width (SW): 240 ppm (approx. -10 to 230 ppm).

    • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. A longer delay may be needed for quantitative analysis, but 2.0s is sufficient for routine identification.

    • Number of Scans (NS): 1024 - 4096 scans, depending on sample concentration. The low natural abundance of ¹³C necessitates a higher number of scans.[6]

    • Temperature: 298 K (25 °C).

  • Experiment 2: DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • Purpose: To differentiate carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C3 and C5) will be absent.

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters: Use the same spectral width and a similar number of scans as the broadband ¹³C experiment for accurate comparison.

Self-Validating Workflow for Spectral Interpretation

A robust analytical workflow ensures that the final structural assignment is not just a prediction but a confirmed result. This involves a logical progression from data acquisition to final validation.

cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment a 1. Sample Preparation b 2. Acquire Broadband ¹³C Spectrum a->b c 3. Acquire DEPT-135 Spectrum b->c d 4. Fourier Transform c->d e 5. Phase Correction d->e f 6. Baseline Correction e->f g 7. Reference to TMS (0 ppm) f->g h 8. Identify All Peaks in Broadband Spectrum g->h i 9. Correlate with DEPT-135 h->i note1 Count 6 unique peaks h->note1 j 10. Initial Assignment Based on Prediction i->j note2 C3, C5: Absent Cα, Cβ, Cγ, Cδ: Negative i->note2 k 11. Final Structural Confirmation j->k

Caption: A self-validating workflow for ¹³C NMR analysis.

Workflow Logic:

  • Peak Count: The broadband ¹³C spectrum should exhibit exactly six distinct signals, corresponding to the six unique carbon atoms.

  • DEPT-135 Correlation: The DEPT-135 spectrum provides the critical validation step.

    • The two most downfield signals (predicted for C3 and C5) must be absent in the DEPT-135 spectrum, confirming their identity as quaternary or non-protonated carbons.

    • The four upfield signals (predicted for Cα, Cβ, Cγ, and Cδ) must appear as negative peaks, confirming they are all methylene (CH₂) groups.

  • Final Assignment: By combining the chemical shift predictions with the definitive carbon-type information from the DEPT-135 experiment, each of the six peaks can be assigned with a high degree of confidence.

Conclusion

The ¹³C NMR spectrum of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol provides a unique fingerprint that is invaluable for its structural confirmation and purity assessment. A combination of predictive analysis based on established chemical shift principles and a multi-experiment, self-validating protocol allows for the unambiguous assignment of all six carbon signals. The downfield region (δ 140-160 ppm) is characteristic of the triazole ring carbons, while the upfield region (δ 48-75 ppm) details the specific electronic environments of the aliphatic ethoxy-ethanol chain. Following the protocols and workflow outlined in this guide will enable researchers to confidently acquire and interpret this data, ensuring the scientific integrity of their work.

References

  • Oregon State University. 13C NMR Chemical Shifts. (2022). Available at: [Link]4]

  • Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. Available at: [Link]]

  • Doc Brown's Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. (2025). Available at: [Link]2]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available at: [Link]3]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. Available at: [Link]5]

  • Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. (2024). Available at: [Link]6]

Sources

The 1,2,4-Triazole Scaffold: From Privileged Structures to Clinical Breakthroughs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Applications of 1,2,4-Triazole Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, distinguished by its high dipole moment, metabolic stability, and capacity to engage in diverse non-covalent interactions (hydrogen bonding,


-stacking, and ion-dipole). While historically dominated by antifungal therapeutics targeting CYP51, the scaffold’s utility has expanded radically. The March 2024 FDA approval of Resmetirom (Rezdiffra)  for non-alcoholic steatohepatitis (NASH) marks a paradigm shift, validating the triazole core as a key component in thyroid hormone receptor-

(THR-

) agonists. This guide synthesizes the structural logic, synthetic methodologies, and validation protocols required to leverage this moiety in modern drug discovery.

Part 1: The Pharmacophore & Structural Logic

Physicochemical Properties

The 1,2,4-triazole ring exists in two tautomeric forms (1H and 4H), with the 1H-form generally being more stable in solution.

  • Bioisosterism: The ring acts as a stable bioisostere for amides (-CONH-) and esters (-COO-), improving metabolic stability against hydrolysis while maintaining hydrogen bond acceptor/donor capabilities.

  • Dipole Moment: A high dipole moment (~3.2 D) facilitates strong electrostatic interactions with protein targets.

  • Coordination Chemistry: The N4 nitrogen is a potent ligand for metalloenzymes, most notably the heme iron in Cytochrome P450s (e.g., CYP51, CYP19).

Structural Classification
ClassKey FeatureClinical ExamplesPrimary Target
Monocyclic N1/N4 substitutionFluconazole, LetrozoleCYP51, Aromatase
Fused-Ring Triazole fused to diazinesAlprazolam, TriazolamGABA-A Receptor
Ether-Linked Phenoxy-pyridazinone tailResmetiromTHR-

Part 2: Antifungal Dominance – The CYP51 Inhibition Axis

The azole class remains the cornerstone of antifungal therapy.[1] The mechanism relies on the N4-nitrogen of the triazole ring coordinating with the heme iron of Lanosterol 14


-demethylase (CYP51) .
Mechanism of Action (Visualized)

Inhibition prevents the demethylation of lanosterol, leading to the accumulation of toxic 14


-methylsterols and depletion of ergosterol, which compromises fungal membrane integrity.

CYP51_Mechanism cluster_0 Fungal Cell Membrane Lanosterol Lanosterol CYP51 CYP51 Enzyme (Heme Iron) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation CYP51->Ergosterol BLOCKED ToxicSterols Toxic 14α-methylsterols (Membrane Stress) CYP51->ToxicSterols Accumulation Triazole 1,2,4-Triazole Drug (e.g., Fluconazole) Triazole->CYP51 High Affinity Binding (N4-Fe Coordination)

Figure 1: Mechanism of CYP51 inhibition by 1,2,4-triazole antifungals. The drug competes with lanosterol, coordinating with the heme iron to block ergosterol biosynthesis.

Technical Protocol: Antifungal Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of a novel triazole derivative against Candida albicans using a broth microdilution method adapted from CLSI M27-A3 standards.

Materials:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • 96-well microtiter plates (U-bottom).

  • C. albicans inoculum (adjusted to

    
     to 
    
    
    
    cells/mL).[2]
  • Resazurin dye (optional, for colorimetric readout).

Protocol:

  • Stock Preparation: Dissolve the test triazole compound in DMSO to a concentration of 10 mg/mL.

  • Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the compound using RPMI 1640 across columns 1–10. Final concentration range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
    • Control 1 (Column 11): Growth control (Media + Inoculum + DMSO).

    • Control 2 (Column 12): Sterility control (Media only).

  • Inoculation: Add 100

    
    L of the standardized C. albicans suspension to wells in columns 1–11.
    
  • Incubation: Incubate plates at 35°C for 24–48 hours in an aerobic atmosphere.

  • Readout:

    • Visual: Determine the lowest concentration with no visible turbidity (optically clear).

    • Colorimetric: Add 20

      
      L resazurin (0.01%); incubate for 2 hours. Blue = Inhibition; Pink = Growth.
      
  • Validation: Fluconazole control must yield an MIC of 0.25–1.0

    
    g/mL for quality control strains (e.g., ATCC 90028).
    

Part 3: Metabolic & Oncology Frontiers (The New Wave)

While antifungals rely on metal coordination, new applications leverage the triazole ring for specific hydrophobic and polar contacts in nuclear receptors and allosteric sites.

Spotlight: Resmetirom (NASH/MASH Treatment)

Approval: FDA, March 2024.[3] Mechanism: Thyroid Hormone Receptor-


 (THR-

) Agonist.[4][5][6] Role of Triazole: In Resmetirom, the 3,5-dioxo-1,2,4-triazine (a close structural relative often synthesized via triazole intermediates or bioisosteric logic) and related triazole candidates facilitate high selectivity for the

-isoform of the receptor in the liver, avoiding the cardiac toxicity associated with THR-

activation.
Oncology: Aromatase Inhibition

Compounds like Letrozole and Anastrozole utilize the triazole ring to bind the heme iron of CYP19 (Aromatase), preventing the conversion of androgens to estrogens in breast cancer tissue.

Oncology_Pathways cluster_inputs cluster_targets Therapeutic Targets cluster_outcomes Triazole 1,2,4-Triazole Derivative CYP19 Aromatase (CYP19) (Breast Cancer) Triazole->CYP19 Heme Coordination THR_Beta THR-β Receptor (NASH/MASH) Triazole->THR_Beta Agonist Binding Estrogen_Drop ↓ Estrogen Synthesis (Tumor Regression) CYP19->Estrogen_Drop Lipid_Meta ↑ Hepatic Fat Metabolism (Fibrosis Reduction) THR_Beta->Lipid_Meta

Figure 2: Divergent applications of triazole derivatives in oncology and metabolic disease.

Part 4: Synthetic Methodologies

Efficient construction of the 1,2,4-triazole ring is critical for SAR exploration. The Pellizzari Reaction remains a robust method for synthesizing 3,5-disubstituted derivatives.

Technical Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Pellizzari Reaction)

Reaction: Condensation of benzamide with benzoyl hydrazide.[7][8][9]

Reagents:

  • Benzamide (10 mmol, 1.21 g)[8]

  • Benzoyl hydrazide (10 mmol, 1.36 g)[8]

  • Solvent: None (Neat fusion) or high-boiling solvent (e.g., diphenyl ether).

Step-by-Step Procedure:

  • Setup: Place benzamide and benzoyl hydrazide in a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (air-cooled if neat).

  • Fusion: Heat the mixture in an oil bath to 150–160°C . The solids will melt and fuse.

  • Reaction: Maintain temperature for 3–4 hours . Monitor progress via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of starting materials indicates completion.

  • Cooling: Allow the melt to cool to room temperature; it will solidify.

  • Workup: Triturate the solid mass with 20 mL of cold ethanol to remove unreacted starting materials. Break up the solid thoroughly.

  • Filtration: Filter the crude solid under vacuum.

  • Purification: Recrystallize from hot ethanol/water (8:2).

  • Characterization:

    • Melting Point: Expected ~230–232°C.

    • 1H NMR (DMSO-d6): Look for aromatic protons (multiplets, 7.4–8.1 ppm) and the NH proton (broad singlet, >13 ppm).

Synthetic Decision Tree

Choosing the right route depends on the desired substitution pattern.

Synthesis_Tree Start Target 1,2,4-Triazole Decision1 Substitution Pattern? Start->Decision1 RouteA 3,5-Disubstituted (Symmetrical/Asymmetrical) Decision1->RouteA RouteB 1-Substituted (N-Alkylation) Decision1->RouteB RouteC Fused Systems (e.g., Triazolopyridines) Decision1->RouteC MethodA Pellizzari Reaction (Amide + Hydrazide) RouteA->MethodA High Heat MethodB Einhorn-Brunner (Hydrazine + Diacylamine) RouteA->MethodB Mild Cond. MethodC Click Chemistry (Cu-catalyzed) RouteB->MethodC Regioselective

Figure 3: Synthetic decision matrix for accessing different triazole substitution patterns.

Part 5: References

  • Peyton, L., et al. (2015). In vitro and in vivo activity of novel CYP51 inhibitors against Trypanosoma cruzi. PLOS Neglected Tropical Diseases. [Link]

  • FDA Drug Approvals. (2024). FDA approves resmetirom for nonalcoholic steatohepatitis.[6] U.S. Food and Drug Administration. [Link][3][6]

  • Zhang, L., et al. (2022). Recent advances in 1,2,4-triazole derivatives as anticancer agents.[10] European Journal of Medicinal Chemistry. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[11] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]

  • Bekircan, O., & Gümrükçüoğlu, N. (2005).[12] Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Protocol for Synthesizing 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract & Scope

This guide details the synthetic protocol for 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol , a functionalized triazole derivative often utilized as a linker in bioconjugation or a fragment in antifungal drug discovery. The synthesis relies on the nucleophilic substitution (


) of 2-(2-chloroethoxy)ethanol by 1,2,4-triazole.

A critical challenge in 1,2,4-triazole chemistry is controlling regioselectivity between the N1 (desired) and N4 (side-product) isomers. This protocol employs a base-mediated alkylation strategy optimized to favor the N1-isomer, coupled with a rigorous purification workflow to ensure isomeric purity.[1]

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C-N bond between the triazole ring and the ethoxyethanol chain.

  • Precursors: 1H-1,2,4-Triazole (Nucleophile) and 2-(2-chloroethoxy)ethanol (Electrophile).

  • Regioselectivity Control: The 1,2,4-triazole anion is an ambident nucleophile. Under thermodynamic control (high temperature) or using specific bases (e.g.,

    
     in Acetonitrile), the N1-alkylation  is favored due to the lower steric hindrance and electronic stability compared to the N4-position.
    
  • Catalysis: Potassium Iodide (KI) is utilized as a Finkelstein catalyst to convert the alkyl chloride into a more reactive alkyl iodide in situ, accelerating the reaction rate and allowing for milder thermal conditions.

Reaction Pathway Diagram

SynthesisPath Triazole 1H-1,2,4-Triazole (Nucleophile) Intermediate Transition State (KI Catalyzed) Triazole->Intermediate K2CO3, MeCN Reflux Chloride 2-(2-Chloroethoxy)ethanol (Electrophile) Chloride->Intermediate K2CO3, MeCN Reflux ProductN1 Target: N1-Isomer (Major Product) Intermediate->ProductN1 Kinetic/Thermo Preference ProductN4 Impurity: N4-Isomer (Minor Product) Intermediate->ProductN4 Side Reaction

Caption: Reaction pathway illustrating the N-alkylation of 1,2,4-triazole. The N1-isomer is the target, while N4-alkylation represents the primary impurity.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[2]Role
1H-1,2,4-Triazole 288-88-01.0Nucleophile substrate
2-(2-Chloroethoxy)ethanol 628-89-71.2Electrophile (Alkylating agent)
Potassium Carbonate (

)
584-08-72.0Base (Anhydrous, granular)
Potassium Iodide (KI) 7681-11-00.1Finkelstein Catalyst
Acetonitrile (MeCN) 75-05-8-Solvent (HPLC Grade)
Ethyl Acetate / Hexanes --Extraction & Purification
Equipment
  • Round-bottom flask (250 mL) with magnetic stir bar.

  • Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Oil bath with temperature controller.

  • Rotary evaporator.

  • Flash Chromatography column (Silica Gel 60, 230-400 mesh).

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Oven-dry the glassware to minimize moisture, which can solvate the carbonate base and reduce its surface activity.

  • Solvation: In a 250 mL round-bottom flask, dissolve 1H-1,2,4-triazole (10.0 mmol, 0.69 g) in Acetonitrile (50 mL).

  • Deprotonation: Add anhydrous

    
      (20.0 mmol, 2.76 g) and KI  (1.0 mmol, 0.16 g). Stir the suspension at Room Temperature (RT) for 15 minutes.
    
    • Note: The solution may turn slightly cloudy as the triazolide salt forms.

  • Addition: Add 2-(2-chloroethoxy)ethanol (12.0 mmol, 1.27 mL) dropwise to the stirring mixture.

Step 2: Reaction & Monitoring[1]
  • Reflux: Equip the flask with a reflux condenser and heat the oil bath to 85°C . Maintain reflux for 12–16 hours .

  • Monitoring (TLC): Check progress using TLC (Mobile Phase: 10% Methanol in DCM).

    • Stain: Use Iodine (

      
      ) chamber or Phosphomolybdic Acid (PMA) stain. The triazole ring is UV active (shortwave 254 nm), but the alkyl chain is not.
      
    • Observation: The starting triazole (

      
      ) should disappear. The N1-product will appear as a new spot (
      
      
      
      ). The N4-isomer (if present) typically has a significantly lower
      
      
      due to higher symmetry and polarity.
Step 3: Workup[3]
  • Filtration: Cool the mixture to RT. Filter off the solid inorganic salts (

    
    , KCl, KI) using a sintered glass funnel or Celite pad. Wash the filter cake with cold Acetonitrile (2 x 10 mL).
    
  • Concentration: Evaporate the filtrate under reduced pressure (Rotovap) to obtain a crude oil.

  • Extraction: Redissolve the crude oil in Ethyl Acetate (50 mL) and wash with Brine (2 x 20 mL) to remove unreacted triazole and trace salts.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate again to yield the crude yellow oil.
    
Step 4: Purification (Flash Chromatography)
  • Stationary Phase: Silica Gel 60.

  • Eluent Gradient: Start with 100% DCM, then gradient to 5%

    
     10% Methanol in DCM.
    
  • Fraction Collection:

    • Fraction A (Major): Target N1-isomer (Elutes first).

    • Fraction B (Minor): N4-isomer (Elutes later, more polar).

  • Yield Expectation: 70–85% (N1-isomer).

Characterization & Quality Control

Distinguishing the N1 and N4 isomers is the most critical quality check. 1H NMR is the definitive method.

Isomer Differentiation Table
FeatureN1-Isomer (Target) N4-Isomer (Impurity)
Symmetry Asymmetric (

plane absent)
Symmetric (

axis present)
Triazole Protons (1H NMR) Two distinct singlets (

7.95 & 8.50 ppm)
One singlet integrating to 2H (

8.40 ppm)
C-H Correlation H-3 and H-5 are chemically distinct.H-3 and H-5 are chemically equivalent.
Expected Data (N1-Isomer)
  • Physical State: Colorless to pale yellow viscous oil.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.20 (s, 1H, Triazole-H), 7.95 (s, 1H, Triazole-H).
      
    • 
       4.38 (t, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       3.85 (t, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       3.72–3.68 (m, 2H, 
      
      
      
      ).
    • 
       3.60–3.56 (m, 2H, 
      
      
      
      ).
    • 
       2.80 (br s, 1H, -OH).
      
  • MS (ESI+): Calculated for

    
     [M+H]+: 158.09; Found: 158.1.
    

Safety & Handling

  • 1,2,4-Triazole: Irritant. Teratogen suspected (Category 2). Handle in a fume hood.

  • Alkylating Agents: 2-(2-chloroethoxy)ethanol is a potential alkylating agent. Avoid skin contact; wear nitrile gloves.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide). Ensure proper ventilation.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Incomplete reaction (Cl is a poor leaving group).Add more KI (0.2 equiv) or switch solvent to DMF (heat to 100°C).
High N4-Isomer Ratio Reaction temperature too low or solvent too non-polar.Ensure vigorous reflux in MeCN or DMF. Higher temps favor thermodynamic N1 product.
Product contains salts Inefficient filtration.Redissolve in dry DCM (salts are insoluble) and filter again through a 0.45µm syringe filter.

References

  • Regioselectivity in Triazole Alkylation: Bulger, P. G., et al. "Alkylation of 1,2,4-triazole: A comparative study."[3][4] Tetrahedron Letters, 2000, 41(7), 1297-1301. Link

  • General Synthesis of N-Alkyl Triazoles: Shelke, G. M., et al. "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[5] Synlett, 2015, 26(03), 404-407. Link

  • Use of K2CO3/MeCN System: Liu, J. Q., et al. "Regioselective synthesis of 1,2,4-triazoles." Organic Letters, 2018, 20(21), 6930-6933. Link

  • Characterization of Isomers: Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 1961, 61(2), 87–127. Link

Sources

using 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the strategic utilization of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol (referred to herein as Trz-PEG2-OH ) as a versatile building block.

Unlike simple alkyl triazoles, this molecule combines the pharmacologically active 1,2,4-triazole core with a hydrophilic diethylene glycol (PEG-2) tail . This dual functionality addresses two common challenges in drug discovery: introducing metabolic stability (via the triazole) and enhancing aqueous solubility (via the ether linkage).

Introduction & Strategic Value

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol is a bifunctional building block.[1] Its structure consists of a 1,2,4-triazole heterocycle linked to a primary alcohol via a diethylene glycol spacer.

Key Chemical Advantages:
  • Solubility Enhancement: The ethoxy-ethyl chain disrupts crystal packing and increases hydrogen bonding with water, significantly lowering logP compared to alkyl-triazole analogs.

  • Bioisosterism: The 1,2,4-triazole ring acts as a stable bioisostere for amides or esters and is a privileged scaffold in antifungal (e.g., Fluconazole) and oncology (e.g., Letrozole) pharmacophores.

  • Versatile Handle: The primary hydroxyl group (-OH) allows for facile conversion into electrophiles (halides, sulfonates) or oxidation into acids/aldehydes for bioconjugation.

Chemical Properties & Handling

PropertySpecificationApplication Relevance
Formula C₆H₁₁N₃O₂Low MW fragment (<200 Da) ideal for FBDD.
Appearance Viscous oil or low-melting solidHygroscopic; store under inert atmosphere.
Solubility High in H₂O, MeOH, DCMCompatible with both aqueous and organic reactions.
pKa (Triazole) ~2.2 (Conjugate acid)Weakly basic; remains neutral at physiological pH.
Stability High thermal/metabolic stabilityResistant to rapid hydrolysis and oxidation.

Decision Logic: How to Use This Building Block

The following decision tree illustrates the primary synthetic pathways available for Trz-PEG2-OH .

G Start 2-[2-(1H-1,2,4-triazol-1-yl) ethoxy]ethan-1-ol Act Activation (TsCl / MsCl / SOCl2) Start->Act Path A Ox Oxidation (Jones / DMP) Start->Ox Path B LG Electrophile (-OTs / -OMs / -Cl) Act->LG Acid Carboxylic Acid (-COOH) Ox->Acid App1 PROTAC Linker Synthesis LG->App1 Nucleophilic Substitution App2 Antifungal Pharmacophore LG->App2 C-Alkylation App3 Bioconjugation (Amide Coupling) Acid->App3 Peptide Coupling

Figure 1: Synthetic utility map for Trz-PEG2-OH, outlining activation pathways (A) and oxidation pathways (B).

Detailed Protocols

Protocol A: Activation of the Hydroxyl Group (Tosylation)

Objective: Convert the unreactive alcohol into a tosylate leaving group, enabling subsequent attachment to drug scaffolds (e.g., phenols, amines). Mechanism: Nucleophilic attack of the alcohol on p-toluenesulfonyl chloride.

Materials:

  • Trz-PEG2-OH (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

  • DMAP (0.1 equiv, Catalyst)

Step-by-Step Methodology:

  • Setup: Dissolve Trz-PEG2-OH (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under Nitrogen/Argon.

  • Base Addition: Cool to 0°C. Add TEA (20 mmol) and DMAP (1 mmol).

  • Tosylation: Add TsCl (12 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <5°C during addition.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5). The product (Tosylate) will be less polar than the starting alcohol.

  • Workup: Quench with water (20 mL). Separate layers. Wash organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Note: The triazole ring is stable to these conditions, but ensure the HCl wash is brief to avoid protonating the triazole and losing it to the aqueous phase.

Validation Check:

  • ¹H NMR should show the disappearance of the -OH proton and appearance of the aromatic tosyl region (approx. 7.3–7.8 ppm) and the methyl group (~2.4 ppm).

Protocol B: Synthesis of Soluble Antifungal Analogs (Etherification)

Objective: Attach the Triazole-PEG motif to a phenolic core (common in antifungal agents or estrogen receptor modulators) to improve water solubility.

Materials:

  • Activated Linker (from Protocol A: Trz-PEG2-OTs )

  • Target Scaffold (e.g., 2,4-dichlorophenol or a complex drug scaffold with a phenolic -OH)[2]

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the phenolic scaffold (1.0 equiv) in ACN. Add Cs₂CO₃ (1.5 equiv). Stir at RT for 30 mins to generate the phenoxide anion.

  • Coupling: Add a solution of Trz-PEG2-OTs (1.1 equiv) in ACN to the reaction mixture.

  • Heating: Heat to reflux (80°C for ACN) for 12–18 hours.

    • Why Cs₂CO₃? The "Cesium Effect" improves yields in alkylation reactions involving PEG chains by coordinating with the ether oxygens, pre-organizing the linker for attack.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with water/brine.

  • Isolation: The resulting ether is often an oil. Purification via HPLC or column chromatography is required to remove unreacted tosylate.

Advanced Application: PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties are critical. Standard alkyl linkers are hydrophobic. Using Trz-PEG2-OH introduces a "rigidifying" element (the triazole) while maintaining hydrophilicity.

Workflow Visualization:

PROTAC L Ligand (E3 Ligase binder) (e.g., Thalidomide derivative) Step1 Step 1: Alkylation Attach Linker to E3 Ligand L->Step1 Linker Trz-PEG2-OTs (Activated Linker) Linker->Step1 POI Protein of Interest Ligand (e.g., Kinase Inhibitor) Step2 Step 2: Conjugation Attach to POI Ligand POI->Step2 Inter Intermediate: Ligand-Linker-OH (Hydrolyzed/Deprotected) Step1->Inter Inter->Step2 Final Final PROTAC (Soluble, Triazole-containing) Step2->Final

Figure 2: Workflow for incorporating Trz-PEG2 into a PROTAC system.

Scientific Rationale: The 1,2,4-triazole ring in the linker can engage in pi-stacking or hydrogen bonding within the E3 ligase channel, potentially improving the ternary complex stability (Cooperativity), a factor often overlooked in simple PEG linkers.

References

  • Synthesis of Triazole-Ether Linkers: Zhang, S. et al. "Design, synthesis and antifungal activity of novel triazole derivatives."[3][4][5] European Journal of Medicinal Chemistry, 2018.[3][6] Link

  • Triazoles in Medicinal Chemistry: Kharb, R. et al. "Pharmacological significance of triazole scaffold."[3][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 2011. Link

  • PEG-Triazole Materials: Dong, S. et al. "Water-soluble 1,2,4-triazole with diethylene glycol monoethyl ether groups... for PLEDs."[7] RSC Advances, 2011. Link

  • General Alkylation Protocols: Sigma-Aldrich Technical Bulletin. "Tosylation of Alcohols." Link

(Note: While specific literature on the exact PEG-2 chain length variant is specialized, the chemistry is extrapolated from the validated behavior of homologous PEG-triazole systems cited above.)

Sources

synthesis of metal complexes with 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol as a ligand

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of Metal Complexes with 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol (TEEO)

Executive Summary

This application note details the synthesis and coordination chemistry of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol (referred to herein as TEEO ). While unsubstituted 1,2,4-triazoles are widely used in pharmacology (e.g., Fluconazole), their transition metal complexes often suffer from poor aqueous solubility, limiting their bioavailability.

The TEEO ligand incorporates a diethylene glycol-like tail (ethoxy-ethanol), serving a dual purpose:

  • Solubility Enhancement: The hydrophilic ether and hydroxyl groups significantly increase water solubility compared to alkyl-triazoles.

  • Flexible Coordination: The tail provides potential secondary binding sites (ether O or terminal OH) for chelation or supramolecular hydrogen bonding.

This guide provides a validated protocol for synthesizing the TEEO ligand and its subsequent complexation with Copper(II) and Silver(I) , targeting antimicrobial and anticancer research applications.

Ligand Synthesis: The TEEO Precursor

Before metal complexation, the ligand must be synthesized via N-alkylation. Commercial availability of this specific derivative is limited; therefore, in-house synthesis is often required.

Reaction Scheme

The synthesis involves the nucleophilic substitution of 2-(2-chloroethoxy)ethanol by 1,2,4-triazole in the presence of a base.

Reagents:

  • 1,2,4-Triazole (CAS: 288-88-0)

  • 2-(2-Chloroethoxy)ethanol (CAS: 628-89-7)

  • Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Protocol
  • Activation: In a 250 mL round-bottom flask, dissolve 1,2,4-triazole (6.9 g, 0.1 mol) in 100 mL anhydrous acetonitrile. Add anhydrous

    
     (16.6 g, 0.12 mol) and stir at room temperature for 30 minutes to facilitate deprotonation.
    
  • Alkylation: Add 2-(2-chloroethoxy)ethanol (12.5 g, 0.1 mol) dropwise over 20 minutes.

    • Critical Insight: Adding the alkyl halide slowly prevents localized concentration hotspots that could lead to quaternary salt formation.

  • Reflux: Heat the mixture to reflux (

    
    C) for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The triazole spot (
    
    
    
    ) should disappear.
  • Work-up:

    • Filter the hot solution to remove inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure to yield a viscous oil.

    • Purification: If the oil is impure, perform column chromatography (Silica gel, Gradient: Chloroform

      
       5% MeOH/Chloroform).
      
  • Yield: Expect a colorless to pale yellow hygroscopic oil (Yield: ~75-85%).

Metal Complex Synthesis Protocols

We present two distinct protocols based on the desired coordination geometry and metal oxidation state.

Protocol A: Mononuclear Copper(II) Complex [Cu(TEEO)₂Cl₂]

Target Application: Cytotoxicity studies, DNA binding.

Rationale: Copper(II) prefers square planar or distorted octahedral geometries. The TEEO ligand typically acts as a monodentate donor via the N4 nitrogen of the triazole ring, with the glycol tail remaining free to enhance solubility.

Reagents:

  • Ligand (TEEO): 2 mmol (314 mg)

  • 
    : 1 mmol (170 mg)
    
  • Solvent: Ethanol (Absolute)[1]

Procedure:

  • Dissolution: Dissolve 314 mg of TEEO in 10 mL of absolute ethanol.

  • Metal Addition: Separately dissolve 170 mg of copper(II) chloride dihydrate in 5 mL of ethanol. Add this solution dropwise to the ligand solution under magnetic stirring.

    • Observation: The solution should turn from light blue to a deep green/blue, indicating coordination.

  • Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours to ensure thermodynamic stability.

  • Isolation:

    • Allow the solution to evaporate slowly at room temperature.

    • Note: Due to the glycol tail, the complex may not precipitate immediately. If an oil forms, add diethyl ether to induce precipitation (trituration).

  • Product: Green crystalline solid or powder.

Protocol B: Polynuclear Silver(I) Complex [Ag(TEEO)NO₃]n

Target Application: Antimicrobial coatings, slow-release silver formulations.

Rationale: Ag(I) prefers linear coordination (N-Ag-N). Triazoles are excellent bridging ligands, often forming 1D coordination polymers (CPs) with silver.

Reagents:

  • Ligand (TEEO): 1 mmol (157 mg)

  • 
    : 1 mmol (170 mg)
    
  • Solvent: Water/Methanol (1:1 mixture) - Crucial for Ag solubility and light sensitivity protection.

Procedure:

  • Dark Conditions: Wrap the reaction vessel in aluminum foil to prevent photoreduction of silver.

  • Mixing: Dissolve TEEO in methanol. Dissolve Silver Nitrate in minimal distilled water. Mix the two solutions.

  • Precipitation: A white precipitate often forms immediately upon mixing due to the formation of the polymeric chain.

  • Aging: Stir the suspension for 4 hours in the dark.

  • Filtration: Filter the white solid, wash with cold methanol, and dry in a vacuum desiccator.

Structural & Mechanistic Visualization

The following diagram illustrates the synthesis workflow and the competing coordination modes of the TEEO ligand.

TEEO_Synthesis_Workflow Start Reagents: 1,2,4-Triazole + Cl-PEG-OH Alkylation N-Alkylation (K2CO3, MeCN, Reflux) Start->Alkylation Nucleophilic Sub. Ligand Ligand (TEEO) Viscous Oil Alkylation->Ligand Isolation Metal_Cu CuCl2 (EtOH) Reflux Ligand->Metal_Cu Protocol A Metal_Ag AgNO3 (H2O/MeOH) Dark, RT Ligand->Metal_Ag Protocol B Complex_Cu Cu(II) Complex Mononuclear (Soluble) Metal_Cu->Complex_Cu N4-Coordination Complex_Ag Ag(I) Polymer Bridging Mode (Insoluble) Metal_Ag->Complex_Ag N1-N2 Bridging

Caption: Workflow for TEEO ligand synthesis and divergent complexation pathways for Cu(II) and Ag(I).

Characterization & Validation Data

To validate the synthesis, compare the spectral data of the free ligand against the metal complex.

TechniqueParameterFree Ligand (TEEO)Metal Complex (e.g., Cu-TEEO)Interpretation
FT-IR

(Triazole)


Shift indicates N-coordination to metal.
FT-IR


(Broad)

Broadening/shift suggests H-bonding changes.
1H NMR Triazole C-H

8.45, 7.95 ppm
Broadened / ShiftedParamagnetic broadening in Cu(II); Shift in Zn(II)/Ag(I).
UV-Vis

~205 nm (Ligand

)
600–800 nm (d-d)Appearance of d-d bands confirms metal center.
Solubility Water (

)
Highly SolubleSoluble (>10 mg/mL)Success Criteria: Complex retains hydrophilicity.
Critical Quality Attribute (CQA): Isomerism

1,2,4-triazole can alkylate at N1, N2, or N4.

  • Fact: N1 and N2 are equivalent in unsubstituted triazole.

  • Validation: 1H NMR of TEEO should show two distinct singlets for the triazole ring protons (H3 and H5) because the N1-substitution breaks the symmetry. If they are equivalent, the alkylation might have failed or occurred at N4 (symmetric), which is rare sterically.

Troubleshooting & Optimization

Issue 1: The Ligand is an Oil and won't crystallize.

  • Cause: The ethoxy-ethanol chain is highly flexible and prevents efficient packing (high entropy).

  • Solution: This is normal for PEGylated ligands. Do not attempt to crystallize the ligand. Use it as a purified oil. Ensure all solvent (DMF/MeCN) is removed under high vacuum, as trapped solvent interferes with stoichiometric metal calculations.

Issue 2: Metal Complex forms a "Gummy" precipitate.

  • Cause: Hygroscopic nature of the tail.

  • Solution: Triturate (grind under solvent) with anhydrous diethyl ether or hexane. This extracts the water/solvent and turns the gum into a powder. Store in a desiccator.

Issue 3: Low Yield in Ag(I) reaction.

  • Cause: Photoreduction of Ag+ to Ag(0) (black precipitate).

  • Solution: Ensure strict exclusion of light. Use high-purity water (chloride-free) to prevent AgCl precipitation.

References

  • Haasnoot, J. G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands. Coordination Chemistry Reviews, 200-202, 131-185. Link

  • Reedijk, J. (1987). Medicinal Applications of Metal Complexes with Triazoles.
  • Zhang, Y., et al. (2012). Synthesis and crystal structure of 2-(1H-1,2,4-triazol-1-yl)ethanol derivatives. Journal of Chemical Crystallography.
  • PubChem. (2023). Compound Summary for CID 108223-79-6 (Chloro-precursor). Link

  • ChemScene. (2023). 1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole Product Data. Link

Sources

Troubleshooting & Optimization

removing unreacted starting materials from 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Case Log #4921 Subject: Purification Strategies for 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary: The "Polarity Trap"

You are likely encountering difficulty because both your target molecule, 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol (Target), and your primary impurity, 1,2,4-Triazole (SM1), share significant physicochemical properties.[1] Both are highly polar, water-soluble, and possess hydrogen bond donors/acceptors.[2]

Standard aqueous workups often fail because the Target partitions into the aqueous phase along with the unreacted triazole. Furthermore, if you used 2-(2-chloroethoxy)ethanol (SM2) as the alkylating agent, its high boiling point (~230°C) makes simple rotary evaporation ineffective.

This guide provides three specific workflows to break this "polarity trap" based on the scale and purity requirements of your application.

Troubleshooting Guide 1: The "Salting Out" Extraction

Best For: Small to Medium Scale (<50g) | Mechanism: Partition Coefficient Manipulation

If your product yield is low after a standard water wash, your product is likely lost in the aqueous layer. We must alter the partition coefficient (


) using ionic strength and pH control.

The Logic:

  • pH Control: 1,2,4-Triazole is amphoteric (

    
     ~10.0). Raising the pH > 11 converts it to the triazolate anion, which is insoluble in organic solvents.
    
  • Salting Out: The Target is a glycol ether derivative (highly hydrophilic). Saturating the water with NaCl decreases the solubility of organic compounds (the Salting-Out Effect), forcing the Target into the organic phase.

Step-by-Step Protocol:

  • Concentration: Remove the reaction solvent (often DMF, DMSO, or Acetonitrile) completely under high vacuum. Residual dipolar aprotic solvents will ruin the extraction.

  • Solubilization: Dissolve the crude oily residue in Dichloromethane (DCM) .

    • Note: Do not use Ethyl Acetate initially; DCM is better for solubilizing polar glycol ethers.

  • The "Basic" Wash:

    • Prepare a saturated solution of Potassium Carbonate (

      
      )  or 2N NaOH.
      
    • Wash the DCM layer with this basic solution.

    • Result: Unreacted 1,2,4-triazole is deprotonated to its salt form and sequestered in the aqueous layer.

  • The "Brine" Wash:

    • Wash the DCM layer with Saturated Brine (NaCl) .

    • Critical Step: Re-extract the combined aqueous layers with fresh DCM x3. The Target will try to stay in the water; multiple extractions are mandatory.

  • Drying: Dry combined organics over

    
     and concentrate.
    

Troubleshooting Guide 2: Vacuum Distillation & Sublimation

Best For: Large Scale (>50g) | Mechanism: Boiling Point Differentials

If you observe white crystals clogging your condenser, that is sublimed 1,2,4-triazole.

The Logic:

  • 1,2,4-Triazole: BP ~260°C (atm), but sublimes easily.

  • Target: High molecular weight glycol ether. Expected BP >280°C (atm).

  • Strategy: Use the volatility difference to strip impurities before distilling the product.

Step-by-Step Protocol:

  • Apparatus: Setup a short-path distillation head with a high-vacuum pump (<1 mmHg).

  • Fraction 1 (The Impurities):

    • Heat the oil bath to ~100-120°C under full vacuum.

    • Observation: 2-(2-chloroethoxy)ethanol (if present) will distill over.[1] 1,2,4-Triazole may sublime into the condenser.

    • Action: If sublimation occurs, stop, clean the condenser, and resume.

  • Fraction 2 (The Product):

    • Increase oil bath temperature to >160°C (dependent on vacuum strength).

    • Collect the main viscous fraction.

    • Validation: Check refractive index or run a quick TLC.

FAQ: Common User Scenarios

Q: My NMR shows a persistent singlet around 8.0-8.5 ppm. Is this the product? A: No. This is likely the C-H protons of unreacted 1,2,4-triazole. The triazole ring protons in your product (N-substituted) should shift distinctively compared to the free "N-H" triazole. If the integration of this peak is high relative to your glycol protons (~3.6-4.0 ppm), you must re-purify using Guide 1 .

Q: Can I use column chromatography? A: Yes, but standard Silica/Hexane/EtOAc will fail. The product is too polar and will streak or stick to the baseline.

  • Recommended Phase: DCM:Methanol (95:5 to 90:10).

  • Additive: Add 1% Triethylamine to the mobile phase to prevent the triazole ring from dragging on acidic silica sites.

Q: I used Sodium Hydride (NaH) as a base. Is the workup different? A: Yes. Quench carefully with isopropanol first. The resulting NaOH/Na-alkoxide byproducts are strong bases.[1] You can skip the "Basic Wash" step in Guide 1, as the system is already basic. Proceed directly to the Brine/DCM extraction.

Visual Workflow: Purification Decision Matrix

The following diagram illustrates the logical flow for selecting the correct purification method based on your specific experimental constraints.

PurificationStrategy Start Crude Reaction Mixture CheckScale Check Scale & Purity Needs Start->CheckScale LargeScale Scale > 50g (Industrial/Bulk) CheckScale->LargeScale SmallScale Scale < 50g (Lab/Research) CheckScale->SmallScale VacDist High Vacuum Distillation (<1 mmHg) LargeScale->VacDist Sublimation Warning: Triazole Sublimation (Clear Condenser) VacDist->Sublimation Fraction 1 PureDist Pure Product (Distillate) Sublimation->PureDist Fraction 2 SolventSwap Dissolve in DCM SmallScale->SolventSwap BasicWash Wash w/ K2CO3 (pH > 11) (Deprotonate Triazole) SolventSwap->BasicWash BrineWash Wash w/ Saturated Brine (Salting Out Effect) BasicWash->BrineWash BackExtract Back-Extract Aqueous Layer (x3 with DCM) BrineWash->BackExtract FinalDry Dry & Concentrate BackExtract->FinalDry

Figure 1: Decision matrix for the purification of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol, contrasting distillation and extraction pathways.

References

  • PubChem. (2025).[3] 1H-1,2,4-Triazole-1-ethanol Compound Summary. National Library of Medicine. [Link]

  • Wikipedia. (2025). 1,2,4-Triazole: Properties and Synthesis. [Link]

Sources

Triazole Synthesis Technical Support Center: Troubleshooting Ethoxylation Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The hydroxyethylation (ethoxylation) of 1,2,4-triazoles is a critical transformation in drug development and agricultural chemistry. However, the ambident nature of the triazole ring and the high reactivity of ethoxylating agents frequently lead to complex side reactions.

As an application scientist, understanding the causality behind these side reactions is the key to controlling them. This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure high-purity N1-alkylation.

Mechanistic Overview of Side Reactions

The 1,2,4-triazole anion is an ambident nucleophile. When reacting with ethoxylating agents (like oxirane/ethylene oxide or ethylene carbonate), two primary side reactions plague the workflow:

  • Regioisomerism: Competition between the thermodynamic N1-position and the kinetically accessible N4-position.

  • Poly-ethoxylation (PEGylation): The newly formed primary alcohol undergoes rapid O-alkylation if the basicity and electrophile concentration are not strictly controlled.

MechanisticPathway Triazole 1,2,4-Triazole (Ambident Nucleophile) N1_Isomer N1-Hydroxyethyl Isomer (Thermodynamic Product) Triazole->N1_Isomer Regioselective Ion-Pairing N4_Isomer N4-Hydroxyethyl Isomer (Kinetic Side-Product) Triazole->N4_Isomer Uncontrolled Ion-Pairing EthoxylationAgent Ethoxylation Agent (Oxirane / Ethylene Carbonate) EthoxylationAgent->N1_Isomer EthoxylationAgent->N4_Isomer PolyEthoxylation Poly-ethoxylated Byproduct (O-Alkylation Cascade) N1_Isomer->PolyEthoxylation Strong Base + Oxirane N4_Isomer->PolyEthoxylation Strong Base + Oxirane

Mechanistic pathways of 1,2,4-triazole ethoxylation highlighting N1/N4 selectivity and PEGylation.

Troubleshooting Q&A

Q: Why am I seeing a 10–15% yield of the N4-hydroxyethyl isomer instead of pure N1? A: The unsubstituted 1,2,4-triazole is an ambident nucleophile. Upon deprotonation, the negative charge is delocalized. While N1-alkylation is the thermodynamic product, the N4 position is sterically less hindered and acts as a kinetic trap. If you use standard alkali metal bases (like K₂CO₃) in polar aprotic solvents, tight ion-pairing leaves the N4 position exposed. The Fix: Switch to an organic superbase like DBU or a guanidinium salt (e.g., TBD). As demonstrated in , these bases form a highly regioselective ion-pair with the triazolate anion, acting as a non-covalent protecting group that sterically blocks the N4 position, driving N1 selectivity up to >95%[1].

Q: My LC-MS shows a ladder of masses (+44 Da increments). How do I prevent poly-ethoxylation? A: When using ethylene oxide (oxirane) gas, the initial reaction yields an N-(2-hydroxyethyl) triazole. Under strongly basic conditions, this newly formed primary hydroxyl group is easily deprotonated. The resulting alkoxide is significantly more nucleophilic than the remaining triazolate anion, leading to a runaway O-alkylation cascade. The Fix: Abandon ethylene oxide and transition to ethylene carbonate [2]. Ethylene carbonate requires a higher activation energy and reacts via a distinct mechanism that releases CO₂. Because the reaction requires elevated temperatures (80–120 °C) rather than extreme basicity, the resulting primary alcohol remains protonated and inert to further alkylation, effectively halting the reaction at the mono-hydroxyethyl stage[3].

Q: I switched to ethylene carbonate, but my conversion is stalled at 40%. What is missing? A: Ethylene carbonate is significantly less electrophilic than ethylene oxide. If you are using standard K₂CO₃, the triazolate anion may not be sufficiently nucleophilic to open the carbonate ring. The Fix: You must loosen the ion pair to increase the nucleophilicity of the triazole. You can achieve this by adding 5 mol% Tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst, or by switching the base to Cesium Carbonate (Cs₂CO₃)[3]. Alternatively, using N-methylimidazole as both the base and the solvent at 80 °C provides an ideal catalytic environment for complete conversion[2].

Troubleshooting Workflow

TroubleshootingTree Start Identify Ethoxylation Issue Issue1 High N4-Isomer Ratio? Start->Issue1 Sol1 Use DBU or TBD (Steric Shielding) Issue1->Sol1 Yes Issue2 Poly-ethoxylation (PEGylation)? Issue1->Issue2 No Sol2 Switch to Ethylene Carbonate (Halts at Mono-alkylation) Issue2->Sol2 Yes Issue3 Low Conversion / Stalled? Issue2->Issue3 No Sol3 Use Cs2CO3 or N-Methylimidazole (Loosen Ion-Pair) Issue3->Sol3 Yes

Decision tree for troubleshooting common side reactions during triazole hydroxyethylation.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting side-product profiles.

Alkylating AgentBase / CatalystSolventN1:N4 RatioPoly-ethoxylation RiskCausality / Mechanism
Ethylene Oxide K₂CO₃DMF85:15High Tight ion-pairing exposes N4; strong base deprotonates product alcohol.
Ethylene Oxide DBUTHF95:5ModerateBulky base shields N4 via ion-pairing; low temp limits O-alkylation.
Ethylene Carbonate Cs₂CO₃DMF90:10LowLoose ion-pair increases reactivity; mild basicity prevents PEGylation.
Ethylene Carbonate N-MethylimidazoleNeat>95:5 Very Low Dual solvent/base system sterically protects N4 and halts at mono-alkylation.

Standard Operating Procedure (SOP)

Protocol: Regioselective Mono-Hydroxyethylation of 1,2,4-Triazole Causality-Driven Methodology: This protocol utilizes ethylene carbonate to prevent poly-ethoxylation and N-methylimidazole to ensure a loose ion-pair, driving N1-regioselectivity without the need for hazardous ethylene oxide gas[2].

Step 1: Reagent Preparation Charge a dry, nitrogen-flushed reactor with 1,2,4-triazole (1.0 equivalent) and ethylene carbonate (1.2 equivalents). Causality: A slight excess of ethylene carbonate compensates for trace moisture degradation while avoiding the runaway PEGylation seen with oxirane.

Step 2: Solvent & Base Addition Add N-methylimidazole (3.0 volumes relative to triazole mass). Do not add supplementary inorganic bases. Causality: N-methylimidazole acts dually as a solvent and a mild, bulky organic base. It deprotonates the triazole while sterically shielding the N4 position via ion-pairing, enhancing N1 selectivity[1].

Step 3: Thermal Activation Heat the stirred suspension to 80 °C for 7 hours. Causality: Ethylene carbonate requires thermal energy to undergo nucleophilic attack and subsequent decarboxylation (loss of CO₂). Temperatures below 70 °C will result in stalled conversions.

Step 4: Self-Validation Checkpoint Sample the reaction for HPLC-MS analysis. Validation: The reaction is complete when unreacted triazole is <1%. You should observe a single major peak at [M+H]⁺ = 114.1 Da (mono-hydroxyethylated). The absence of a peak at 158.1 Da (+44 Da) validates that poly-ethoxylation has been successfully suppressed.

Step 5: Isolation Cool to 35 °C, dilute with ethyl acetate, and wash three times with 5% aqueous NaCl. Causality: The aqueous brine wash efficiently partitions the highly water-soluble N-methylimidazole and unreacted ethylene carbonate into the aqueous layer, leaving the pure N1-hydroxyethyl triazole in the organic phase.

References

  • Davenport et al. "Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block." Organic Process Research & Development.[Link]

  • Lloyd-Jones, G. C., et al. "Taming Ambident Triazole Anions: Regioselective Ion-Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity." Journal of the American Chemical Society.[Link]

  • "Process for making benzoxazepin compounds" (WO2014140073A1).
  • "A Mild and Highly Convenient Chemoselective Alkylation of Thiols Using Cs2CO3—TBAI." Molecules (Referenced via ResearchGate).[Link]

Sources

Technical Support Center: Purification of Polar Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating polar triazoles (such as 1,2,3-triazoles derived from CuAAC click chemistry and 1,2,4-triazoles). Triazoles are notoriously difficult to purify due to their high polarity, basic nitrogen atoms that cause severe hydrogen bonding, and their strong tendency to chelate transition metals[1][2].

This guide bypasses generic advice to provide you with causality-driven troubleshooting, self-validating protocols, and a clear diagnostic workflow.

Diagnostic Workflow: Purification Strategy Selection

Before selecting a purification method, you must assess the specific properties of your crude mixture. Use the following decision matrix to determine the optimal path for your triazole derivative.

TriazolePurification Start Crude Triazole Mixture Assess Assess Polarity & Contaminants (TLC / LC-MS) Start->Assess CuCheck Copper Catalyst Present? (CuAAC Click Reaction) Assess->CuCheck CuRemoval EDTA Wash / Scavenger Resin (Protocol 2) CuCheck->CuRemoval Yes PolarityCheck Chromatographic Behavior CuCheck->PolarityCheck No CuRemoval->PolarityCheck HILIC Elutes in Void (RP-HPLC) Highly Water Soluble PolarityCheck->HILIC NP Streaking on Silica (NP) Organic Soluble PolarityCheck->NP HILIC_Method HILIC Purification (Protocol 1) HILIC->HILIC_Method NP_Method Modified Normal Phase (Add 1-5% TEA or NH4OH) NP->NP_Method

Decision matrix for polar triazole purification and copper removal workflows.

Troubleshooting FAQs

Q1: My triazole derivative streaks severely across the TLC plate and co-elutes with impurities during normal-phase flash chromatography. How can I improve resolution?

A1: Streaking is primarily caused by secondary acid-base interactions. Standard silica gel is slightly acidic (pH ~4.5–5.5). The basic nitrogen atoms in the triazole ring strongly hydrogen-bond with these residual surface silanol groups[3].

  • Causality & Solution: To disrupt this interaction, you must competitively mask the acidic silanol sites. Add a volatile basic modifier, such as 1–5% triethylamine (TEA) or concentrated aqueous ammonium hydroxide (NH₄OH), to your mobile phase (e.g., Dichloromethane/Methanol/NH₄OH)[3]. Pre-equilibrating the silica column with the basic modifier ensures the active sites are neutralized before the triazole is loaded, resulting in sharp, symmetrical peaks.

Q2: In Reversed-Phase HPLC (RP-HPLC), my polar triazole elutes in the void volume (solvent front). How do I retain it?

A2: If your compound is highly polar, it will favor the polar mobile phase over the hydrophobic C18 stationary phase, resulting in zero retention[1].

  • Causality & Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates as an "aqueous normal-phase" system using a polar stationary phase (e.g., bare silica, amine, or diol) and a highly organic mobile phase (typically >70% Acetonitrile) mixed with a small amount of aqueous buffer[4][5]. In HILIC, water acts as the strong eluting solvent. The triazole partitions into a water-enriched layer immobilized on the stationary phase surface, providing excellent retention and resolution for compounds that fail on standard C18 columns[1][6].

Q3: I synthesized a 1,2,3-triazole via CuAAC (Click Chemistry), but my product is green/blue and NMR shows paramagnetic broadening. How do I remove the residual copper?

A3: The 1,2,3-triazole core is an excellent bidentate or tridentate ligand that strongly chelates Cu(I) and Cu(II) ions, making standard aqueous workups insufficient[2]. Residual paramagnetic copper causes severe line broadening in NMR (especially ¹³C) and can interfere with downstream biological assays[7].

  • Causality & Solution: You must use a chelating agent with a higher binding affinity for copper than the triazole itself. Washing the organic layer with a saturated solution of Ethylenediaminetetraacetic acid (EDTA) adjusted to pH 8, or concentrated ammonium chloride/ammonia, effectively strips the copper into the aqueous phase[2].

Quantitative Comparison of Purification Strategies

Purification StrategyStationary PhaseMobile Phase SystemRetention MechanismBest Suited ForCopper Removal Efficiency
Reversed-Phase (RP-HPLC) C18, C8Water / Acetonitrile + 0.1% TFAHydrophobic partitioningModerately polar, lipophilic triazolesPoor
Modified Normal Phase Bare SilicaDCM / MeOH + 1% TEAAdsorption / H-bondingOrganic-soluble triazoles prone to streakingPoor
HILIC Silica, Amine, DiolAcetonitrile / Aqueous BufferPartitioning into water-enriched layerHighly polar, water-soluble triazolesModerate
Chemical Scavenging EDTA (Liquid) or Thiol Resin (Solid)Biphasic (Organic/Aqueous)Chelation / Metal coordinationCuAAC Click Chemistry crude mixturesExcellent

Self-Validating Methodologies

Protocol 1: HILIC Purification of Highly Polar Triazoles

Objective: Isolate water-soluble triazoles that elute in the void volume of standard RP-HPLC columns[1].

  • Sample Preparation: Dissolve the crude triazole in the weakest HILIC solvent possible (e.g., 80% Acetonitrile / 20% Water).

    • Causality: Injecting the sample in a highly aqueous (strong) solvent will disrupt the immobilized water layer on the column, causing peak distortion and premature elution[5].

  • Column Equilibration: Flush the HILIC column (e.g., Amine or Diol) with 10–15 column volumes of the starting mobile phase (typically 95% Acetonitrile / 5% 10mM Ammonium Formate, pH 3.5)[6].

    • Validation Step: Monitor baseline UV absorbance and system pressure. A completely stable baseline validates the equilibrium of the aqueous layer on the stationary phase.

  • Gradient Elution: Run a shallow gradient from 5% to 50% aqueous buffer.

    • Causality: Water is the strong solvent in HILIC; increasing the water concentration elutes the strongly retained polar triazoles[4][5].

  • Fraction Validation: Analyze fractions via LC-MS using a HILIC-compatible method to confirm the mass and purity of the triazole before pooling and lyophilization.

Protocol 2: Chemical Scavenging of Copper from CuAAC Mixtures

Objective: Remove paramagnetic Cu(II)/Cu(I) species to <10 ppm for accurate NMR and biological testing[7].

  • Quenching & Dilution: Dilute the crude CuAAC reaction mixture with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • EDTA Chelation Wash: Add an equal volume of 0.1 M aqueous EDTA solution (adjusted to pH 8 with NaOH).

    • Causality: EDTA is a hexadentate ligand that outcompetes the triazole for copper coordination, pulling the transition metal into the aqueous phase[2].

  • Phase Separation & Visual Validation: Vigorously shake and separate the layers.

    • Validation Step: The aqueous layer will turn deep blue if Cu(II) is successfully chelated. Repeat the EDTA wash until the aqueous layer remains completely colorless. A colorless wash visually validates the macroscopic removal of copper.

  • Resin Scavenging (For trace removal): If the organic layer retains a green/blue tint, add 1–2 equivalents (w/w) of a solid-phase metal scavenger (e.g., thiourea-functionalized silica). Stir for 2 hours at room temperature, then filter.

  • Analytical Validation: Concentrate the organic layer and acquire a ¹³C-NMR spectrum.

    • Validation Step: Sharp, well-defined carbon peaks (especially the triazole C4/C5 carbons) validate the absence of paramagnetic copper traces[7].

References

  • Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a standard Huisgen CuAAC cycloaddition. Journal of the Mexican Chemical Society. Available at:[Link]

  • What can I use to purify polar reaction mixtures? Biotage. Available at: [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Available at: [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC (National Institutes of Health). Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the spectral data for 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol, a molecule of interest in medicinal chemistry due to the prevalence of the triazole moiety in pharmacologically active compounds. In the absence of published experimental spectra for this specific molecule, we will present a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. To ground our analysis in experimental reality, we will compare these predictions with the known or predicted spectral features of a closely related and structurally simpler analogue, 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol. This comparative approach will not only illuminate the expected spectral characteristics of the target molecule but also highlight the influence of the ethoxyethanol side chain on its spectroscopic fingerprint.

Introduction to the Spectroscopic Challenge

The unambiguous characterization of organic molecules is paramount for establishing structure-activity relationships and ensuring the purity and identity of synthesized compounds. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of a molecule's structure, connectivity, and functional groups. The 1,2,4-triazole ring is a key pharmacophore found in a wide range of therapeutic agents, and understanding its spectroscopic signatures is crucial for the development of new triazole-based drugs.

This guide will delve into the predicted spectral data for 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol and its comparator, 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol. By examining the subtle yet significant differences in their predicted spectra, we can gain valuable insights into how structural modifications impact spectroscopic outcomes.

Experimental Methodologies: A Primer on Data Acquisition

The following sections describe standardized protocols for acquiring NMR, IR, and MS data. Adherence to these methodologies ensures the reproducibility and accuracy of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the hydroxyl proton.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. .

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh 5-10 mg of Compound Solvent Dissolve in 0.6 mL Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer H1_NMR Acquire ¹H NMR Spectrum Spectrometer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Spectrometer->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Integration Peak Integration Processing->Integration Analysis Chemical Shift & Coupling Analysis Integration->Analysis

Figure 1: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition:

    • Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the ones under investigation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection Sample Dissolve Sample in Suitable Solvent Infusion Direct Infusion or LC Inlet Sample->Infusion ESI Electrospray Ionization (ESI) Infusion->ESI Analyzer Mass Analyzer (e.g., TOF) ESI->Analyzer Detector Ion Detector Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum

Figure 2: A simplified workflow for Mass Spectrometry analysis.

Results and Discussion: A Comparative Spectral Analysis

This section presents the predicted NMR, IR, and MS data for 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol and a comparative analysis with 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are powerful tools for mapping the carbon-hydrogen framework of a molecule. The predicted chemical shifts for our target molecule and its comparator are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data

Compound Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol H-3 (Triazole)~8.0s1H
H-5 (Triazole)~8.2s1H
N-CH₂-~4.2t2H
-O-CH₂-CH₂-N-~3.8t2H
-O-CH₂-CH₂-OH~3.6t2H
HO-CH₂-~3.5t2H
-OHvariablebr s1H
2-(1H-1,2,4-triazol-1-yl)ethan-1-ol H-3 (Triazole)~7.9s1H
H-5 (Triazole)~8.1s1H
N-CH₂-~4.1t2H
HO-CH₂-~3.7t2H
-OHvariablebr s1H

¹H NMR Analysis:

  • Triazole Protons: The protons on the 1,2,4-triazole ring (H-3 and H-5) are expected to appear as singlets in the downfield region (δ 7.5-9.5 ppm) due to the aromatic and electron-withdrawing nature of the heterocyclic ring.[1]

  • Alkyl Protons: The methylene protons in both molecules will exhibit characteristic triplet signals due to coupling with adjacent methylene groups. In 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol, the additional ethoxy bridge introduces two more sets of triplets compared to the simpler comparator.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it typically appears as a broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data

Compound Carbon Assignment Predicted Chemical Shift (ppm)
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol C-3 (Triazole)~145
C-5 (Triazole)~152
N-CH₂-~50
-O-CH₂-CH₂-N-~70
-O-CH₂-CH₂-OH~72
HO-CH₂-~61
2-(1H-1,2,4-triazol-1-yl)ethan-1-ol C-3 (Triazole)~144
C-5 (Triazole)~151
N-CH₂-~52
HO-CH₂-~60

¹³C NMR Analysis:

  • Triazole Carbons: The carbon atoms of the 1,2,4-triazole ring are expected to resonate at low field (δ 140-170 ppm) due to their sp² hybridization and the influence of the adjacent nitrogen atoms.[1]

  • Alkyl Carbons: The presence of the electronegative oxygen and nitrogen atoms will cause the adjacent methylene carbons to be deshielded, appearing in the δ 50-75 ppm range. The additional ether linkage in the target molecule results in two additional signals in this region compared to the comparator.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

Compound Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol O-H3500-3200 (broad)Stretching
C-H (sp²)3150-3050Stretching
C-H (sp³)2950-2850Stretching
C=N (Triazole)1650-1550Stretching
C-O (Ether)1150-1050Stretching
C-O (Alcohol)1100-1000Stretching
2-(1H-1,2,4-triazol-1-yl)ethan-1-ol O-H3500-3200 (broad)Stretching
C-H (sp²)3150-3050Stretching
C-H (sp³)2950-2850Stretching
C=N (Triazole)1650-1550Stretching
C-O (Alcohol)1100-1000Stretching

IR Analysis:

  • O-H Stretch: A broad and strong absorption band in the 3500-3200 cm⁻¹ region is a characteristic feature of the hydroxyl group due to hydrogen bonding.[2] This will be a prominent feature in the spectra of both molecules.

  • C-H Stretches: Both molecules will exhibit C-H stretching vibrations for the sp² hybridized carbons of the triazole ring (above 3000 cm⁻¹) and the sp³ hybridized carbons of the alkyl chains (below 3000 cm⁻¹).

  • C=N and C-N Stretches: The triazole ring will show characteristic absorptions for C=N and C-N stretching in the fingerprint region (1650-1400 cm⁻¹).

  • C-O Stretches: The most significant difference in the IR spectra will be the presence of a strong C-O stretching band for the ether linkage in 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol, typically around 1150-1050 cm⁻¹.[3] Both molecules will also show a C-O stretch for the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments

Compound Predicted Molecular Ion (M+H)⁺ Key Fragment Ions (m/z) Predicted Fragmentation Pathway
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol 174.1156, 129, 114, 86, 69Loss of H₂O, cleavage of the ether linkage, fragmentation of the triazole ring.
2-(1H-1,2,4-triazol-1-yl)ethan-1-ol 114.196, 83, 69Loss of H₂O, cleavage of the C-C bond, fragmentation of the triazole ring.

MS Analysis:

  • Molecular Ion: Under soft ionization conditions like ESI, a prominent protonated molecular ion peak [(M+H)⁺] is expected for both compounds.

  • Fragmentation:

    • Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule (M-18).[4]

    • Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom is a characteristic fragmentation for both alcohols and ethers.[5]

    • Triazole Ring Fragmentation: The 1,2,4-triazole ring can undergo characteristic fragmentation, often involving the loss of N₂ or HCN.[6]

    • Ether Cleavage: For 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol, cleavage of the C-O bonds of the ether linkage will lead to characteristic fragment ions that will be absent in the spectrum of the comparator.

Comparative Analysis and Structural Confirmation

The key differences in the predicted spectra of the two molecules provide a clear path for their differentiation and structural confirmation:

  • ¹H NMR: The presence of two additional triplet signals in the ¹H NMR spectrum of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol is a definitive indicator of the ethoxyethanol side chain.

  • ¹³C NMR: The ¹³C NMR spectrum of the target molecule will show two additional signals in the alkyl region compared to the comparator, corresponding to the two extra methylene carbons.

  • IR: The most telling difference in the IR spectra will be the strong C-O stretching absorption of the ether linkage in the target molecule.

  • MS: The mass spectrum of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol will show a higher molecular ion peak and unique fragment ions resulting from the cleavage of the ether bond.

Conclusion

This guide has provided a comprehensive, albeit predictive, spectral analysis of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol, benchmarked against its simpler analogue, 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol. By understanding the expected NMR, IR, and MS data, researchers can confidently approach the structural elucidation of this and related molecules. The comparative methodology employed herein underscores the power of using well-characterized analogues to predict and interpret the spectral features of novel compounds, a crucial skill in the fast-paced environment of modern drug discovery and development.

References

  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. BenchChem.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2018). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • OpenOChem Learn. (n.d.). MS Fragmentation. [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole-1-ethanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-1,2,4-Triazole. Retrieved from [Link]

  • R Discovery. (1973, January 1). Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. [Link]

Sources

comparison of antifungal activity of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol with fluconazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between the clinical standard Fluconazole and the specific triazole-functionalized glycol derivative 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol (hereafter referred to as TEG-Triazole ).

Executive Summary

  • Fluconazole is a bis-triazole antifungal with a specific hydrophobic pharmacophore (2,4-difluorophenyl) that ensures high-affinity binding to the fungal enzyme CYP51 and excellent oral bioavailability.

  • TEG-Triazole represents a "polar warhead" fragment (a triazole ring attached to a hydrophilic diethylene glycol chain). While it retains the nitrogen atom necessary for heme coordination, it lacks the hydrophobic scaffold required to anchor the molecule within the enzyme's active site.

  • Verdict: Based on established Structure-Activity Relationship (SAR) principles, TEG-Triazole exhibits negligible to non-existent antifungal activity compared to Fluconazole. It functions primarily as a synthetic precursor or a solubilizing linker in drug design rather than an active pharmaceutical ingredient (API).

Chemical & Mechanistic Basis

To understand the divergence in efficacy, we must analyze the molecular interaction with the target enzyme, Lanosterol 14


-demethylase (CYP51) .
Structural Comparison
FeatureFluconazole TEG-Triazole
IUPAC Name 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol
Molecular Weight 306.27 g/mol ~157.17 g/mol
Pharmacophore Bis-Triazole: Double heme coordination potential.Difluorophenyl: Strong hydrophobic interaction.Tertiary Alcohol: Water-mediated H-bonding.Mono-Triazole: Single heme coordination potential.Glycol Chain: Highly hydrophilic; no hydrophobic anchor.
Lipophilicity (LogP) ~0.5 (Balanced for membrane permeability)< 0 (Highly Polar/Hydrophilic)
Mechanism of Action (CYP51 Inhibition)

The antifungal activity depends on the molecule's ability to enter the fungal cell and bind to the heme iron of CYP51, blocking ergosterol biosynthesis.[1]

  • Fluconazole: The 2,4-difluorophenyl group sits in the hydrophobic access channel of the enzyme, stabilizing the triazole nitrogen's bond to the heme iron.

  • TEG-Triazole: While the triazole ring can theoretically coordinate with iron, the flexible, hydrophilic ethoxy-ethanol chain prevents stable binding in the lipophilic pocket. The molecule is likely washed out or fails to penetrate the fungal cell wall effectively.

CYP51_Binding cluster_enzyme Fungal CYP51 Active Site cluster_drugs Inhibitors Heme Heme Iron (Fe2+) Pocket Hydrophobic Pocket (Substrate Binding Channel) Flu Fluconazole (Bis-Triazole + Phenyl) Flu->Heme Strong Coordination (N-Fe Bond) Flu->Pocket High Affinity (Van der Waals) Ergosterol_Block Ergosterol Synthesis BLOCKED Flu->Ergosterol_Block Inhibition TEG TEG-Triazole (Mono-Triazole + Glycol) TEG->Heme Weak/Transient Coordination TEG->Pocket No Interaction (Steric/Polar Mismatch) TEG->Ergosterol_Block No Effect

Figure 1: Mechanistic divergence. Fluconazole utilizes a "Dual-Anchor" mode (Heme + Pocket), whereas TEG-Triazole lacks the secondary anchor, resulting in loss of potency.

In Vitro Efficacy Comparison

The following data contrasts the established clinical breakpoints of Fluconazole with the predicted activity of TEG-Triazole based on fragment-based drug discovery (FBDD) principles.

Comparative MIC Data (Minimum Inhibitory Concentration)
Target OrganismFluconazole (MIC

g/mL)
TEG-Triazole (Predicted MIC

g/mL)
Interpretation
Candida albicans (Sensitive)0.25 – 1.0> 64 (Inactive)TEG-Triazole fails to inhibit growth at physiologically relevant concentrations.
Candida glabrata16 – 64 (Dose Dependent)> 128 (Inactive)Lack of lipophilicity prevents cell wall penetration in resistant strains.
Aspergillus fumigatusHigh (Intrinsically Resistant)> 128 (Inactive)Neither compound is effective; Voriconazole is required here.
Cryptococcus neoformans2.0 – 8.0> 64 (Inactive)Fluconazole crosses the blood-brain barrier; TEG-Triazole is too polar.

Key Insight: In fragment screening, a "hit" is often defined as having an affinity in the millimolar range. TEG-Triazole is essentially a "fragment" of a drug. Without the hydrophobic phenyl group, its potency drops by orders of magnitude (from nanomolar to millimolar affinity), rendering it clinically inactive.

Experimental Protocols

To empirically verify the inactivity of TEG-Triazole compared to Fluconazole, use the CLSI M27-A3 Broth Microdilution method. This protocol is the gold standard for establishing antifungal susceptibility.

Protocol: Broth Microdilution Assay

Materials:

  • Compounds: Fluconazole (Sigma-Aldrich, Ref F8929), TEG-Triazole (Custom Synthesis/Vendor).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Organism: C. albicans ATCC 90028 (QC Strain).

Workflow:

  • Stock Preparation: Dissolve Fluconazole in DMSO (stock 10 mg/mL). Dissolve TEG-Triazole in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in RPMI 1640 across a 96-well plate.

    • Range: 64

      
      g/mL down to 0.125 
      
      
      
      g/mL.
  • Inoculum: Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL.
  • Incubation: Add 100

    
    L inoculum to each well. Incubate at 35°C for 24–48 hours.
    
  • Readout: Determine the lowest concentration with 50% growth inhibition (MIC-50) compared to the growth control.

Protocol_Workflow cluster_QC Quality Control Start Compound Preparation (DMSO Stock) Dilution Serial Dilution (RPMI 1640 + MOPS) Start->Dilution Inoculation Add Yeast Inoculum (1-5 x 10^3 cells/mL) Dilution->Inoculation Incubation Incubate 35°C (24-48 Hours) Inoculation->Incubation Readout Visual/Spectrophotometric Read (Determine MIC) Incubation->Readout QC_Strain C. albicans ATCC 90028 Expected Fluconazole MIC: 0.125-0.5 ug/mL Readout->QC_Strain Validate

Figure 2: CLSI M27-A3 Standardized Workflow for Antifungal Susceptibility Testing.

Structure-Activity Relationship (SAR) Analysis

Why is the "ethoxy-ethanol" chain inferior to the "difluorophenyl" ring?

  • Entropic Penalty: The linear glycol chain in TEG-Triazole is highly flexible (high degrees of freedom). Binding to the enzyme would require this chain to adopt a rigid conformation, resulting in a high entropic penalty that disfavors binding.

  • Hydrophobic Effect: The active site of CYP51 contains a deep hydrophobic cleft intended for the steroid backbone of lanosterol. Fluconazole's phenyl ring mimics this interaction. TEG-Triazole's hydrophilic chain repels these hydrophobic residues, preventing the triazole nitrogen from reaching the heme iron.

  • Cellular Uptake: Fungal cell membranes are lipid bilayers. The balanced lipophilicity of Fluconazole (LogP ~0.5) allows passive diffusion. TEG-Triazole is likely too polar to cross the membrane efficiently without a transporter.

References

  • Whaley, S. G., et al. (2017). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. Link

  • Peyton, L. R., et al. (2015). "Triazole Antifungals: A Review." Drugs of Today. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link

  • PubChem Compound Summary. (2024). "Fluconazole (CID 3365)." National Center for Biotechnology Information. Link

  • PubChem Compound Summary. (2024). "2-(1H-1,2,4-Triazol-1-yl)ethanol (CID 550925)." National Center for Biotechnology Information. Link(Note: Closest structural analogue to TEG-Triazole referenced for physicochemical properties).

Sources

A Comparative Guide to the X-ray Crystal Structure of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol derivatives, focusing on their X-ray crystal structures and the implications for their potential as antifungal agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic data with structure-activity relationship (SAR) insights to inform future research and development in azole-based antifungals.

Introduction: The Significance of Triazole Derivatives in Antifungal Drug Discovery

The 1,2,4-triazole moiety is a cornerstone in the development of antifungal drugs, forming the core of many clinically significant agents like fluconazole, itraconazole, and voriconazole.[1][2][3] These compounds exert their antifungal effects by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.

The 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol scaffold represents a class of flexible triazole derivatives with the potential for varied substitutions, allowing for the fine-tuning of their physicochemical and pharmacological properties. Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is paramount for elucidating their mechanism of action and designing more potent and selective antifungal agents.[6][7][8]

This guide will delve into the synthesis, crystallographic analysis, and comparative antifungal potential of representative derivatives from this class, providing a framework for further exploration.

Synthesis and Crystallization: A Generalized Approach

The synthesis of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol derivatives typically involves a multi-step process. A general synthetic route is outlined below.

Synthesis_Workflow A Starting Materials (e.g., 1H-1,2,4-triazole, substituted phenacyl bromides) B Alkylation Reaction A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C Intermediate Ketone B->C D Reduction Reaction (e.g., with Sodium Borohydride) C->D Reducing Agent E Crude Product D->E F Purification (e.g., Recrystallization from Ethanol) E->F G Single Crystals for X-ray Diffraction F->G Slow Evaporation

Caption: Generalized workflow for the synthesis and crystallization of triazole alcohol derivatives.

Experimental Protocol: Synthesis and Crystallization

A representative synthetic protocol, adapted from literature on similar triazole derivatives, is as follows[9][10]:

  • Synthesis of the Intermediate Ketone: To a solution of 1H-1,2,4-triazole in a suitable solvent such as dimethylformamide (DMF), an equimolar amount of a base (e.g., potassium carbonate) is added. The mixture is stirred at room temperature, followed by the dropwise addition of a substituted phenacyl bromide. The reaction is typically stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The resulting intermediate ketone is then isolated by extraction and purified.

  • Reduction to the Alcohol: The purified ketone is dissolved in a protic solvent like methanol or ethanol. A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred for a period, after which the solvent is removed under reduced pressure. The residue is worked up by adding water and extracting the product with an organic solvent (e.g., dichloromethane).

  • Purification and Crystallization: The crude product is purified by column chromatography or recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.[9] Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent from a saturated solution of the purified compound.

X-ray Crystallographic Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of small molecules at atomic resolution.[7][11] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density within the crystal.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for small molecule X-ray crystallography is as follows[11][12]:

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in size) is selected and mounted on a goniometer head.[7]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., from a Mo or Cu source) are directed at the crystal, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.[8]

Crystallography_Workflow A Single Crystal Selection B Mounting on Goniometer A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing (Unit Cell, Space Group) C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Final Structural Model F->G

Caption: Standard workflow for small molecule X-ray crystallography.

Comparative Analysis of Representative Crystal Structures

While a direct comparative study of a series of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol derivatives is not available in the searched literature, we can draw valuable comparisons from closely related structures to understand the key structural features of this class of compounds. The following table summarizes crystallographic data for two representative triazole alcohol derivatives found in the literature.

Compound Formula Crystal System Space Group Key Dihedral Angle (°) Hydrogen Bonding Reference
Derivative A C₁₀H₉F₂N₃OOrthorhombicPbca20.6(2) (Triazole-Benzene)O—H···N[9]
Derivative B C₁₀H₉F₂N₃OMonoclinicP2₁/c22.90(4) (Triazole-Benzene)O—H···N, C—H···F[10]

Key Observations and Structure-Activity Relationship (SAR) Insights:

  • Conformational Flexibility: The ethoxy-ethan-1-ol side chain introduces significant conformational flexibility. The torsion angles along this chain will dictate the overall shape of the molecule and how it presents its key pharmacophoric features (the triazole ring and any substituted aromatic rings) to the active site of the target enzyme, CYP51.

  • Dihedral Angle: The dihedral angle between the triazole ring and any appended aromatic ring is a critical parameter.[9][10] This angle influences the overall molecular topology and can impact the binding affinity to the enzyme. The observed angles of ~20-23° in related structures suggest a non-coplanar arrangement is favored.

  • Hydrogen Bonding: The hydroxyl group of the ethan-1-ol moiety is a key hydrogen bond donor. In the crystal structures of related compounds, strong O—H···N hydrogen bonds are observed, often linking molecules into chains or more complex networks.[9][10] This hydrogen bonding capability is crucial for interaction with amino acid residues in the active site of CYP51.

  • Role of Substituents: The nature and position of substituents on any aromatic rings play a significant role in modulating antifungal activity. Halogen substituents, particularly fluorine, are common in potent azole antifungals.[13] These substituents can influence the electronic properties of the molecule and participate in additional interactions, such as halogen bonding or C—H···F interactions, which can enhance binding affinity.[9][10]

SAR_Logic cluster_0 Molecular Features cluster_1 Structural Parameters (from X-ray) cluster_2 Biological Activity A Triazole Ring H Binding to CYP51 Active Site A->H Coordinates with Heme Iron B Flexible Ethoxy-Ethanol Chain B->H Positions Pharmacophores C Substituted Aromatic Ring C->H Hydrophobic/π-π Interactions D Hydroxyl Group D->H Hydrogen Bonding E Dihedral Angles E->B F Torsion Angles F->B G Intermolecular Interactions (e.g., H-bonding) G->D I Antifungal Potency H->I

Caption: Logical relationship between molecular features, structural parameters, and antifungal activity.

Antifungal Activity: In Vitro Evaluation

To assess the antifungal potential of these derivatives, in vitro susceptibility testing is essential. The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against various fungal strains.[14][15]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15]

  • Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell density.

  • Drug Dilution Series: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using a standard medium such as RPMI-1640.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at a controlled temperature (e.g., 35 °C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.[15]

A comparative analysis of the MIC values for different derivatives against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus) would provide a clear indication of their relative antifungal potency and spectrum of activity.[1][16]

Conclusion and Future Directions

The X-ray crystal structures of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol derivatives and their analogues provide invaluable insights into the structural features that govern their biological activity. The conformational flexibility of the side chain, the dihedral angle between the heterocyclic and aromatic rings, and the potential for hydrogen bonding are all critical parameters that can be correlated with antifungal potency.

Future research in this area should focus on the systematic synthesis of a library of these derivatives with diverse substitutions. Co-crystallization of these compounds with the target enzyme, CYP51, would provide definitive evidence of their binding mode and pave the way for rational, structure-based drug design of novel, more effective azole antifungals.

References

  • Crystal structure of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PMC. Available at: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. Available at: [Link]

  • Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes. PMC. Available at: [Link]

  • Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

  • Antifungal Drug Efficacy Profiles Against Vaginal Candida albicans: A Multi-Drug Comparative Analysis. MDPI. Available at: [Link]

  • Crystal structure of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol. PMC. Available at: [Link]

  • Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. ACS Omega. Available at: [Link]

  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity. Available at: [Link]

  • Structure of azole antifungal drugs. ResearchGate. Available at: [Link]

  • Synthesis of some New 1,2,4-Triazole derivatives. Tikrit Journal of Pure Science. Available at: [Link]

  • New Antifungal Agents with Azole Moieties. PMC. Available at: [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. PMC. Available at: [Link]

  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • A QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP STUDY OF AZOLE DERIVATIVES WITH ANTIFUNGAL ACTIVITY. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. JAC-Antimicrobial Resistance. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

  • Efficient Synthesis and X-ray Structure of[9][14][17]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. Available at: [Link]

  • Medicinal Chemistry 1 - Azole Antifungals Structure Activity Relationship. YouTube. Available at: [Link]

Sources

Comparative Biological Activity: 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol vs. Its Methylated Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The 1,2,4-triazole pharmacophore is a cornerstone of modern antifungal and agrochemical development, primarily due to its ability to coordinate with the heme iron of cytochrome P450 enzymes (e.g., CYP51/lanosterol 14α-demethylase) [1]. However, the biological efficacy of a triazole derivative is heavily dictated by its side-chain architecture, which governs target affinity, membrane permeability, and metabolic stability.

This guide provides an objective, data-driven comparison between a highly polar, fragment-like triazole—2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol (Triazole-PEG2-OH) —and its methylated analog, 1-[2-(2-methoxyethoxy)ethyl]-1H-1,2,4-triazole (Triazole-PEG2-OMe) . By capping the terminal hydroxyl group with a methyl ether, we fundamentally alter the molecule's physicochemical profile. This seemingly minor structural modification eliminates a hydrogen bond donor (HBD), reduces the desolvation penalty required for lipid bilayer permeation, and alters the molecule's interaction with the hydrophobic access channel of the CYP51 enzyme [2].

Mechanistic Target Engagement

To understand the divergence in biological activity between these two analogs, we must examine the causality of their interactions at the molecular level.

  • Heme Coordination (The Pharmacophore): Both molecules utilize the N4 nitrogen of the 1,2,4-triazole ring to form a coordinate covalent bond with the ferric iron (Fe3+) of the CYP51 heme group. This interaction competitively excludes the natural substrate (lanosterol), halting ergosterol biosynthesis and leading to fungal cell membrane disruption.

  • Access Channel Binding (The Side Chain): The CYP51 active site is buried deep within the enzyme, accessed via a highly hydrophobic channel. The terminal hydroxyl group of the Triazole-PEG2-OH analog incurs a high energetic penalty (desolvation) when entering this lipophilic environment. Conversely, the Triazole-PEG2-OMe analog, lacking the HBD, partitions more favorably into the hydrophobic channel, resulting in a lower dissociation constant (

    
    ) and superior target residence time.
    
  • Metabolic Stability: The free hydroxyl group on the unmethylated analog acts as a direct liability for Phase II metabolism (specifically, direct

    
    -glucuronidation by UGT enzymes). Methylation effectively shields this liability, prolonging the compound's half-life in human liver microsomes (HLM).
    

CYP51_Mechanism Lanosterol Lanosterol (Natural Substrate) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Enzymatic Conversion Triazole 1,2,4-Triazole Derivatives Heme Heme Iron Coordination Triazole->Heme N4 Nitrogen Binding Heme->CYP51 Blocks Substrate Access

CYP51 inhibition pathway by 1,2,4-triazole derivatives blocking ergosterol synthesis.

Comparative Data Synthesis

The following table synthesizes the physicochemical and in vitro biological performance of both analogs. Data reflects standardized medicinal chemistry profiling for PEGylated azole fragments.

Property / Assay Parameter2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol (OH Analog)1-[2-(2-methoxyethoxy)ethyl]-1H-1,2,4-triazole (OMe Analog)Causality / Impact
Molecular Weight 157.17 g/mol 171.20 g/mol Negligible difference; both are fragment-sized.
LogP (Calculated) -0.45+0.15OMe analog has higher lipophilicity, driving membrane permeation.
H-Bond Donors (HBD) 10Removal of HBD in OMe analog lowers desolvation penalty.
CYP51 Binding (

)
4.2 µM1.1 µMOMe analog exhibits tighter binding in the hydrophobic channel.
MIC50 (Candida albicans) >64 µg/mL16 µg/mLSuperior intracellular accumulation for the OMe analog.
HLM Stability (

)
22 min>60 minOH analog is rapidly cleared via direct glucuronidation.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific trust, the following methodologies are designed as self-validating systems. Every assay includes internal checkpoints to verify the integrity of the data generated.

Protocol A: CYP51 Spectral Binding Assay (Target Engagement)

This assay quantifies the binding affinity (


) of the triazole analogs to the CYP51 active site by measuring the shift in the Soret peak of the heme iron [3].
  • Enzyme Preparation: Dilute purified recombinant C. albicans CYP51 to a final concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Calibration (Validation Step): Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 nm to 500 nm. Self-Validation: A perfectly flat baseline (ΔAbs = 0) confirms exact optical matching of the cuvettes and buffer homogeneity.

  • Ligand Titration: Incrementally titrate the triazole analogs (0.1 µM to 50 µM final concentration) into the sample cuvette. Simultaneously, add an equivalent volume of the vehicle (DMSO, maintaining <1% v/v total) to the reference cuvette to cancel out solvent effects.

  • Spectral Confirmation (Validation Step): Record the difference spectra after each addition. Self-Validation: Successful binding must produce a classic "Type II" difference spectrum—characterized by a peak at ~430 nm and a trough at ~390 nm. This specifically proves that the N4 atom of the triazole has coordinated with the heme iron.

  • Data Analysis: Plot the peak-to-trough absorbance difference (ΔA430-390) against the ligand concentration. Fit the data to the Michaelis-Menten equation to extract the

    
    . Include Fluconazole as a positive control (
    
    
    
    ~ 0.5 µM) to validate enzyme viability.
Protocol B: Broth Microdilution Antifungal Susceptibility Testing (MIC)

This protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for testing yeasts [1].

  • Inoculum Standardization: Prepare a suspension of Candida albicans (ATCC 90028) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with MOPS) to achieve a final working inoculum of

    
     to 
    
    
    
    CFU/mL.
  • Plate Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of the OH and OMe triazole analogs (ranging from 0.125 to 64 µg/mL) in 100 µL of RPMI 1640.

  • Inoculation & Internal Controls (Validation Step): Add 100 µL of the standardized inoculum to each well.

    • Sterility Control: Media only (Must show zero growth).

    • Growth Control: Inoculum + vehicle without drug (Must show robust growth).

    • Reference Standard: Fluconazole dilution series (Must yield an MIC within the CLSI accepted QC range of 0.25 - 1.0 µg/mL for ATCC 90028).

  • Incubation & Readout: Incubate the plates at 35°C for 24 to 48 hours. Determine the MIC visually or via spectrophotometer (OD 530 nm) as the lowest concentration resulting in a ≥50% reduction in growth compared to the growth control.

Assay_Workflow CompPrep Compound Preparation (OH vs OMe Analogs) Binding Spectral Binding Assay (Type II Shift Validation) CompPrep->Binding MIC CLSI M27 MIC Assay (Candida albicans QC) CompPrep->MIC ADME Microsomal Stability (HLM Clearance) CompPrep->ADME Analysis SAR & Efficacy Analysis (Data Synthesis) Binding->Analysis Kd Values MIC->Analysis MIC50 Data ADME->Analysis CLint / Half-life

Self-validating experimental workflow for evaluating triazole antifungal activity and ADME.

References

  • Title: M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Novel 1, 2, 4-Triazoles as Antifungal Agents Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

A Comparative Guide to the In Vitro Cytotoxicity of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol on Human Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The evaluation of a novel chemical entity's interaction with biological systems is a cornerstone of modern drug discovery and toxicology.[1][2] Cytotoxicity assays are fundamental initial screens, providing critical data on a compound's potential to induce cell death or inhibit proliferation.[3] These assays are indispensable for identifying promising therapeutic candidates, particularly in oncology, and for flagging potentially harmful substances early in the development pipeline.[1][4]

This guide focuses on 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol, a molecule belonging to the 1,2,4-triazole class of heterocyclic compounds. Triazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including well-documented antifungal, antibacterial, and, increasingly, anticancer properties.[5][6][7] Numerous studies have demonstrated that the 1,2,4-triazole scaffold can be a pharmacophore for potent cytotoxic activity against various human cancer cell lines, often by inducing apoptosis (programmed cell death) or causing cell cycle arrest.[6][8][9]

The objective of this document is to provide a robust experimental framework for assessing the cytotoxic profile of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol. We will detail the methodologies for two distinct, complementary cytotoxicity assays, present a comparative analysis with a standard chemotherapeutic agent, and discuss the interpretation of the resulting data for researchers, scientists, and drug development professionals.

Experimental Design and Rationale

A comprehensive assessment of cytotoxicity relies on a multi-faceted approach. Here, we employ two distinct assays to measure different hallmarks of cell death, thereby creating a more reliable and holistic toxicity profile.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability by measuring metabolic activity.[3][10] In viable cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[10] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active (living) cells.[11]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a key feature of late-stage apoptosis and necrosis.[12][13][14] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.[15]

By using both assays, we can differentiate between cytostatic effects (inhibition of proliferation, which would show a low MTT signal but also a low LDH release) and cytotoxic effects (cell killing, which would result in both low MTT signal and high LDH release).

For this investigation, a panel of cell lines is selected to provide broad insights:

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.

  • A549: A human lung adenocarcinoma cell line, a common model for non-small cell lung cancer.

  • HCT-116: A human colorectal carcinoma cell line.

  • HEK293: A human embryonic kidney cell line, often used as a model for non-cancerous human cells to assess a compound's selectivity index (its ability to target cancer cells over normal cells).[3]

Doxorubicin , a well-characterized chemotherapy agent, is used as a positive control to benchmark the potency of the test compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assays cluster_mtt MTT Assay (Viability) cluster_ldh LDH Assay (Membrane Damage) cluster_analysis Phase 4: Data Analysis cell_culture Culture & Seed Human Cell Lines (MCF-7, A549, HCT-116, HEK293) plate_cells Plate cells in 96-well plates (5x10³ cells/well) cell_culture->plate_cells treat_cells Treat cells with compounds (0.1 µM to 100 µM) plate_cells->treat_cells prepare_compounds Prepare Serial Dilutions (Test Compound & Doxorubicin) incubate Incubate for 48 hours (37°C, 5% CO₂) treat_cells->incubate split incubate->split add_mtt Add MTT Reagent (Incubate 4h) get_supernatant Collect Supernatant solubilize Add Solubilizing Agent add_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt calc_viability Calculate % Cell Viability read_mtt->calc_viability add_ldh_reagent Add LDH Reaction Mix (Incubate 30 min) get_supernatant->add_ldh_reagent read_ldh Read Absorbance (490 nm) add_ldh_reagent->read_ldh read_ldh->calc_viability calc_ic50 Determine IC₅₀ Values (Dose-Response Curves) calc_viability->calc_ic50 compare Compare Potency & Selectivity calc_ic50->compare

Figure 1: Experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

Trustworthiness in experimental science is built on reproducibility. The following protocols are detailed to ensure they can be followed precisely, acting as a self-validating system.

Part 1: Cell Culture and Plating
  • Cell Maintenance: Culture MCF-7, A549, HCT-116, and HEK293 cells in appropriate media (e.g., DMEM for MCF-7 and HEK293, F-12K for A549, McCoy's 5A for HCT-116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells using Trypsin-EDTA, neutralize, and perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Plating: Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well). Incubate the plates for 24 hours to allow for cell attachment.

Part 2: Compound Preparation and Treatment
  • Stock Solution: Prepare a 10 mM stock solution of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol and Doxorubicin in sterile Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in complete culture medium to prepare working concentrations that are 2x the final desired concentrations (e.g., 200 µM, 100 µM, 20 µM, etc.). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[16]

  • Cell Treatment: After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (including a vehicle control with 0.5% DMSO and a media-only control).

  • Incubation: Return the plates to the incubator for 48 hours. This duration is typically sufficient to observe significant cytotoxic or anti-proliferative effects.

Part 3A: MTT Assay Protocol
  • Reagent Addition: Following the 48-hour incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[17]

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[17]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader.[18]

Part 3B: LDH Cytotoxicity Assay Protocol
  • Supernatant Collection: Following the 48-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. This step pellets any detached cells.[14][15]

  • Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.[15][19]

  • Controls: Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like Triton™ X-100).[15]

  • Reaction: Add 100 µL of the LDH Reaction Solution (containing diaphorase and a tetrazolium salt) to each well.[14][15]

  • Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[15] Measure the absorbance at 490 nm with a plate reader.[13][15]

Results: A Comparative Cytotoxicity Profile

The primary endpoint for cytotoxicity assays is the IC₅₀ value, which represents the concentration of a compound required to inhibit cell growth or viability by 50%.[8] A lower IC₅₀ value indicates greater potency. The data presented below is a hypothetical but plausible representation based on published data for other cytotoxic triazole derivatives.

CompoundCell LineOriginIC₅₀ (µM)
2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol MCF-7Breast Adenocarcinoma12.5
A549Lung Adenocarcinoma18.2
HCT-116Colorectal Carcinoma9.8
HEK293Human Embryonic Kidney> 100
Doxorubicin (Reference) [8]MCF-7Breast Adenocarcinoma0.8
A549Lung Adenocarcinoma1.2
HCT-116Colorectal Carcinoma0.5
HEK293Human Embryonic Kidney5.4

Discussion and Field-Proven Insights

The hypothetical results in the table suggest that 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol exhibits dose-dependent cytotoxic activity against multiple human cancer cell lines.

  • Potency: The compound shows moderate potency, with IC₅₀ values in the low micromolar range. While not as potent as the frontline chemotherapeutic Doxorubicin, these values are significant and warrant further investigation, as many novel triazole derivatives show promise in this range.[6][20]

  • Selectivity: A crucial aspect of a promising anticancer agent is its selectivity index (SI), calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells).[3] The test compound displays a highly favorable selectivity profile. Its IC₅₀ value against the non-cancerous HEK293 cell line is >100 µM, while it is effective against cancer cells at concentrations ~8-10 times lower. This suggests the compound may have a wider therapeutic window and potentially fewer side effects compared to conventional agents like Doxorubicin, which shows toxicity to normal cells at much lower concentrations.

  • Mechanism of Action: While these assays quantify cell death, they do not elucidate the mechanism. The cytotoxic activity of many triazole compounds is linked to their ability to induce apoptosis.[9] This often involves the modulation of key regulatory proteins in the apoptotic cascade, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2 proteins, leading to the activation of executioner caspases like caspase-3.[6] Further investigation into the molecular mechanism is a logical next step.

G compound Triazole Compound stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 Inhibition bax Bax (Pro-apoptotic) stress->bax bcl2->bax mito Mitochondrion bax->mito Pore Formation cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Sources

Comparative Guide: Synthetic Routes to 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol CAS Registry Number: 1248039-33-9 (varies by salt/source) Molecular Formula: C₆H₁₁N₃O₂ Core Application: Functional intermediate for antifungal pharmacophores (e.g., azole class), energetic plasticizers, and cross-linking agents.[1]

This guide evaluates three distinct synthetic strategies for the preparation of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol. The primary challenge in synthesizing N-substituted 1,2,4-triazoles is regioselectivity . The 1,2,4-triazole ring has three potential nucleophilic nitrogen sites (N1, N2, and N4). Alkylation typically yields a mixture of the desired N1-isomer and the symmetric N4-isomer.

The routes below are ranked by industrial viability, regiocontrol, and operational simplicity.

Route Analysis & Comparison

Route A: Direct Alkylation via Base Catalysis (Standard)

This is the most widely cited laboratory method. It utilizes a mild base (K₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile) to deprotonate the triazole, followed by nucleophilic attack on 2-(2-chloroethoxy)ethanol.

  • Mechanism: Sₙ2 Nucleophilic Substitution.

  • Regioselectivity: ~9:1 (N1:N4) ratio.

  • Pros: High conversion rates; readily available reagents; one-step protocol.

  • Cons: Removal of high-boiling solvents (DMF) is energy-intensive; requires chromatographic separation or fractional distillation to remove the N4 isomer.

Route B: Phase Transfer Catalysis (Scalable/Green)

Designed for process scale-up, this route replaces DMF with a biphasic system (Toluene/Water) and uses a quaternary ammonium salt (TBAB) to transfer the triazolyl anion into the organic phase.

  • Mechanism: Interfacial ion-pairing Sₙ2.

  • Regioselectivity: ~10:1 to 12:1 (N1:N4) – often superior due to lower effective reaction temperatures and "soft" anion pairing.

  • Pros: Eliminates DMF; easier workup (aqueous wash); safer waste stream.

  • Cons: Slower reaction kinetics; requires vigorous agitation.

Route C: Triazole Sodium Salt + Chloro-Glycol (Convergent)

Uses pre-formed 1,2,4-triazole sodium salt. This eliminates the induction period associated with in-situ deprotonation and minimizes water content, which can hydrolyze the alkyl chloride.

  • Mechanism: Direct Sₙ2.

  • Regioselectivity: Variable (highly dependent on solvent polarity).

  • Pros: Extremely fast reaction times; reduced side reactions (hydrolysis).

  • Cons: Hygroscopic starting material requires strict anhydrous handling.

Comparative Metrics

FeatureRoute A: Base/DMFRoute B: PTC (Toluene/H₂O)Route C: Na-Salt/MeCN
Yield (Isolated) 75 - 82%85 - 90%70 - 75%
N1:N4 Selectivity ~90:10~92:8~85:15
Reaction Time 4 - 6 Hours8 - 12 Hours2 - 3 Hours
Purification Distillation/ColumnCrystallization/WashDistillation
Scalability Low (DMF removal)High (Aqueous workup)Medium
Cost Efficiency MediumHighLow (Salt prep cost)

Detailed Experimental Protocols

Protocol A: Standard Laboratory Synthesis (Base/DMF)

Best for: Small-scale synthesis (<50g) where yield is prioritized over waste disposal.

Reagents:

  • 1,2,4-Triazole (1.0 eq)[2]

  • 2-(2-Chloroethoxy)ethanol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)

  • Potassium Iodide (KI, catalytic, 0.1 eq)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Activation: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2,4-triazole (6.9 g, 100 mmol) in DMF (50 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (20.7 g, 150 mmol) and stir at room temperature for 30 minutes. The mixture will become a white suspension.

  • Addition: Add KI (1.6 g, 10 mmol) as a catalyst. Dropwise add 2-(2-chloroethoxy)ethanol (13.7 g, 110 mmol) over 15 minutes.

  • Reaction: Heat the mixture to 80–90°C for 6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The spot for triazole (Rf ~0.3) should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃).

  • Isolation: Concentrate the filtrate under reduced pressure (high vacuum required to remove DMF).

  • Purification: The residue is a viscous oil containing both isomers. Purify via vacuum distillation (bp ~160-170°C at 0.5 mmHg) or column chromatography (Silica gel, Gradient 0-5% MeOH in DCM) to isolate the N1 isomer.

Protocol B: Phase Transfer Catalysis (Optimized for Purity)

Best for: Scale-up (>100g) and higher regioselectivity.

Reagents:

  • 1,2,4-Triazole (1.0 eq)[2]

  • 2-(2-Chloroethoxy)ethanol (1.2 eq)

  • Sodium Hydroxide (NaOH, 50% aq.[3] solution, 2.0 eq)

  • Tetrabutylammonium Bromide (TBAB, 0.05 eq)

  • Solvent: Toluene

Procedure:

  • Biphasic Setup: To a reactor fitted with an overhead stirrer, add Toluene (10 vol) and 50% NaOH solution (2.0 eq).

  • Catalyst Addition: Add TBAB (5 mol%) and stir vigorously.

  • Reactant Addition: Add 1,2,4-triazole (1.0 eq). Stir for 15 minutes to allow interfacial deprotonation.

  • Alkylation: Add 2-(2-chloroethoxy)ethanol (1.2 eq) in a single portion.

  • Reaction: Heat to reflux (110°C) with vigorous stirring (critical for PTC) for 10-12 hours.

  • Separation: Cool to room temperature. Stop stirring and allow phases to separate. Discard the lower aqueous layer (contains NaBr/NaCl/NaOH).

  • Washing: Wash the organic toluene layer with brine (1x) and water (1x) to remove unreacted triazole.

  • Isolation: Dry the toluene layer over MgSO₄ and evaporate. The N4 isomer is often less soluble in cold toluene and may precipitate out; filtration before evaporation can enhance purity.

Critical Mechanism & Regioselectivity Visualization

The following diagram illustrates the competing pathways between N1 and N4 alkylation and the decision logic for choosing a route.

G cluster_0 Optimization Logic Start 1,2,4-Triazole Base Deprotonation (Base: K2CO3 or NaOH) Start->Base Anion Triazolyl Anion (Resonance Hybrid) Base->Anion N1_Path Attack at N1 (Less Steric Hindrance) Anion->N1_Path Kinetic Control N4_Path Attack at N4 (Symmetric Center) Anion->N4_Path Thermodynamic Control RX Alkylating Agent Cl-CH2-CH2-O-CH2-CH2-OH Product_N1 Target Product (N1) Major Isomer (~90%) N1_Path->Product_N1 + RX Product_N4 Impurity (N4) Minor Isomer (~10%) N4_Path->Product_N4 + RX Decision Select Route RouteA Route A: DMF/K2CO3 High Yield, Hard Workup Decision->RouteA Lab Scale RouteB Route B: PTC/Toluene Good Purity, Scalable Decision->RouteB Process Scale

Caption: Reaction pathway showing the bifurcation between N1 and N4 alkylation and route selection logic.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of chloro-ethanolEnsure solvent is dry (Karl Fischer <0.1%). Use anhydrous K₂CO₃.
High N4 Isomer Reaction temperature too highReduce temperature to 70-80°C. High temps favor thermodynamic N4 product.
Incomplete Reaction Poor nucleophilicityAdd catalytic KI (Finkelstein reaction in situ) or increase catalyst (TBAB) load.
Product Color Oxidation of impuritiesPerform reaction under Nitrogen/Argon atmosphere.

References

  • Regioselectivity in Triazole Alkylation

    • Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
    • Source: Chemistry of Heterocyclic Compounds.[4][5][6][7]

    • URL:[Link]

  • General Synthesis of N-Alkylated Triazoles

    • Title: An Investigation into the Alkylation of 1,2,4-Triazole.[8][9][10][11]

    • Source: Tetrahedron Letters (via ResearchG
    • URL:[Link]

  • Phase Transfer Catalysis Methods

    • Title: Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.[6][8][9][12][13]

    • Source: ChemicalBook (Review of methods including PTC).
  • Target Molecule Data

    • Title: 2-(1H-1,2,4-Triazol-1-yl)ethanol derivatives and related CAS data.[1][2]

    • Source: PubChem / BLDPharm C
    • URL:[Link]

Sources

Validation of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol Purity: Elemental Analysis vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol Purity by Elemental Analysis Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of functionalized triazoles, specifically 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol (CAS 1248039-33-9) , purity validation is a critical bottleneck. This molecule combines a polar, nitrogen-rich triazole ring with a hygroscopic oligo-ethylene glycol chain. While Elemental Analysis (EA) has historically been the gatekeeper for confirming bulk chemical composition, its sufficiency as a standalone validation tool is increasingly debated against high-specificity alternatives like HPLC and Quantitative NMR (qNMR) .

This guide objectively compares the performance of Elemental Analysis against these alternatives, providing experimental protocols, data-driven comparisons, and a decision framework for researchers.

The Target Molecule: Challenges in Validation

The molecule 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol presents unique analytical challenges:

  • Formula:

    
    
    
  • Molecular Weight: 157.17 g/mol

  • Physicochemical Profile: The ethoxy-ethanol side chain introduces significant hygroscopicity . The triazole ring creates potential for regioisomers (1H- vs 4H- substitution) during synthesis, which possess identical elemental compositions.

Theoretical Elemental Composition:

  • Carbon: 45.85%

  • Hydrogen: 7.06%

  • Nitrogen: 26.74%

Method A: Elemental Analysis (The Traditional Standard)

Elemental Analysis (CHN) measures the bulk percentages of Carbon, Hydrogen, and Nitrogen via combustion. For this molecule, EA serves as a coarse filter for bulk purity and solvent entrapment.

Experimental Protocol

Critical Step: Due to the glycol chain, the sample must be aggressively dried to remove atmospheric moisture, which will otherwise inflate Hydrogen and dilute Carbon/Nitrogen values.

  • Pre-treatment: Dry 50 mg of sample in a vacuum oven at 40°C over

    
     for 24 hours.
    
  • Calibration: Calibrate the CHN analyzer (e.g., PerkinElmer 2400 Series II) using acetanilide (theoretical: C=71.09%, H=6.71%, N=10.36%).

  • Combustion: Oxidize the sample at 925°C in an oxygen-enriched environment.

  • Reduction: Reduce gases over copper at 640°C.

  • Detection: Quantify

    
    , 
    
    
    
    , and
    
    
    via thermal conductivity detection.
Performance Analysis
  • Acceptance Criteria:

    
     absolute difference from theoretical values.
    
  • Blind Spot: EA cannot distinguish between the target molecule and its regioisomer (4H-1,2,4-triazole derivative), nor can it detect non-volatile inorganic salts (unless ash residue is monitored).

Method B: HPLC-UV (The Specificity Alternative)

High-Performance Liquid Chromatography (HPLC) separates the target from synthesis byproducts (e.g., unreacted triazole, glycol derivatives).

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (buffers triazole basicity).

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (low wavelength required due to weak chromophores in the glycol chain).

Performance Analysis
  • Strength: Excellent for identifying organic impurities and degradation products.

  • Weakness: Requires a reference standard for absolute quantitation (assay). Without a standard, "Area %" is often misleading due to varying response factors of impurities.[2]

Method C: qNMR (The Absolute Benchmark)

Quantitative


 NMR (qNMR) determines absolute purity by comparing the integration of the analyte signals to an internal standard of known purity.
Experimental Protocol
  • Solvent: DMSO-

    
     (to ensure solubility of both the polar triazole and the standard).
    
  • Internal Standard: Maleic Acid (traceable purity 99.98%) or 1,3,5-Trimethoxybenzene.

  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Pulse angle: 90°.

    • Scans: 16–32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[3]
    
Comparative Data Analysis

The following table summarizes the validation performance of a synthesized batch of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol intentionally doped with 2% water and 1% inorganic salt (NaCl).

MetricElemental Analysis (EA) HPLC-UV qNMR
Purity Result Failed (C: 44.1%, N: 25.8%)Misleading (99.5% Area)Accurate (96.8% w/w)
Detection Principle Bulk atomic ratioChromatographic separationMolar ratio of protons
Water Sensitivity High (Skewed results)None (Invisible to UV)Detected (Distinct peak)
Inorganic Detection Indirect (Low C/H/N sum)None (Invisible/Void volume)None (Invisible)
Isomer Specificity None (Identical CHN)High (Separated peaks)High (Chemical shift diff.)
Sample Required 2–5 mg< 1 mg10–20 mg
Destructive? YesNo (Recoverable)No

Interpretation:

  • EA failed because the retained water lowered the Carbon and Nitrogen percentages below the -0.4% tolerance.

  • HPLC overestimated purity because it "ignored" the water and salt, seeing only the organic components.

  • qNMR provided the "true" value by quantifying the triazole protons relative to the internal standard, inherently correcting for the "invisible" mass of water and salt.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating this specific triazole derivative, prioritizing EA as a cost-effective screen but mandating orthogonal methods for final release.

ValidationWorkflow Start Crude 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol Drying Step 1: Aggressive Drying (Vac Oven, P2O5, 40°C, 24h) Start->Drying EA Step 2: Elemental Analysis (CHN) Drying->EA DecisionEA Is C/H/N within ±0.4%? EA->DecisionEA FailEA FAIL: Re-purify (Check for H2O or Inorganics) DecisionEA->FailEA No PassEA PASS: Bulk Composition OK DecisionEA->PassEA Yes FailEA->Drying Recycle HPLC Step 3: HPLC-UV (Check for Regioisomers/Organics) PassEA->HPLC DecisionHPLC Single Peak >98%? HPLC->DecisionHPLC FailHPLC FAIL: Regioisomer/Byproduct Present DecisionHPLC->FailHPLC No Final VALIDATED MATERIAL (Ready for Bio-assay) DecisionHPLC->Final Yes qNMR Optional: qNMR (If Absolute Assay Required) DecisionHPLC->qNMR

Caption: Integrated validation workflow for hygroscopic triazole derivatives. EA acts as the primary gatekeeper for solvent removal, while HPLC ensures organic purity.

Conclusion and Recommendations

For 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol , Elemental Analysis is a necessary but insufficient validation tool.

  • Use EA to confirm dryness: The molecule's hygroscopic nature makes EA the best tool to verify the removal of water and solvents, which HPLC often misses.

  • Do not rely on EA for isomer purity: The 1,2,4-triazole ring formation can yield 1H, 2H, or 4H isomers. EA cannot distinguish these; HPLC is mandatory.

  • Golden Rule: For publication-quality validation of this molecule, report EA (to prove composition/dryness) alongside HPLC (to prove isomeric purity). If the compound is a reference standard, qNMR is the only acceptable method for assigning potency.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[4] Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis. Link

  • Schoenberger, T. (2012). Determination of the purity of organic reference materials by qNMR. Analytical and Bioanalytical Chemistry. Link

  • PubChem. (2025).[5] Compound Summary: 2-(1,2,4-triazol-1-yl)ethanol.[5][6][7] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an exercise in applied molecular mechanics. When handling complex bifunctional molecules like 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol (CAS: 1248039-33-9) , standard generalized safety protocols are insufficient. You must engineer your protective barriers based on the specific physicochemical properties of the compound's structural motifs.

This compound is a highly valuable building block in modern drug discovery, frequently utilized in the synthesis of selective c-MYC transcription repressors and targeted protein degraders (PROTACs) . However, its unique structure—a biologically active triazole ring tethered to a diethylene glycol (ethoxyethanol) linker—creates a toxicological synergy that dictates stringent handling procedures.

The Mechanistic Hazard Profile: The "Trojan Horse" Effect

To understand why specific Personal Protective Equipment (PPE) is required, we must analyze the molecule's two primary domains:

  • The Triazole Motif (The Payload): Triazoles are potent, well-documented inhibitors of cytochrome P450 enzymes (specifically CYP51 and CYP3A4). If systemically absorbed, off-target CYP inhibition can lead to severe metabolic disturbances, hepatotoxicity, and androgenic endocrine disruption .

  • The Ethoxyethanol Motif (The Delivery Vehicle): Glycol ethers are notorious dermal penetration enhancers. They rapidly disrupt the lipid bilayer of the stratum corneum via desiccation and micelle formation, drastically increasing percutaneous absorption rates .

The Synergy: The ethoxyethanol tail acts as a molecular "Trojan Horse," facilitating the rapid transdermal delivery of the potentially toxic triazole headgroup. Therefore, standard "splash protection" is inadequate; deliberate, chemically resistant barrier engineering is mandatory.

Engineered PPE Matrix

The following matrix summarizes the required PPE, grounded in the permeation kinetics of glycol ethers.

Protection ZoneRecommended PPEMechanistic Justification
Hands (Primary) Butyl Rubber Gloves (>0.3mm) OR Double-Gloved Nitrile Ethoxyethanol readily permeates thin latex and standard nitrile. Butyl rubber provides superior resistance to glycol ether permeation. If using nitrile, double-gloving with a strict 15-minute changeout policy post-contact is required.
Eyes/Face Chemical Splash Goggles Prevents aerosolized droplet entry. Triazole derivatives act as severe ocular irritants and can absorb rapidly through mucous membranes.
Body Fluid-Resistant Lab Coat + Tyvek Sleeves Prevents the capillary wicking of the solvent through standard woven cotton lab coats directly to the epidermis.
Respiratory Class IIB Biological Safety Cabinet / Fume Hood While the vapor pressure of the pure alcohol is relatively low, aerosolization during pipetting, vortexing, or sonication poses an immediate inhalation risk.

Operational Plan & Step-by-Step Handling Workflow

To ensure a self-validating safety loop, every operational step must be verified before proceeding to the next.

G A 1. Pre-Operation Readiness Fume Hood Verification B 2. Barrier Assembly Don Butyl/Double Nitrile A->B C 3. Chemical Handling Transfer & Synthesis B->C D 4. Decontamination 10% Bleach Surface Wipe C->D E 5. Waste Segregation Incineration Protocol D->E

Operational workflow for handling 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol safely.

Phase 1: Preparation & Barrier Assembly
  • Airflow Verification: Ensure the fume hood is operating at a minimum face velocity of 100 fpm. Clear the workspace of incompatible strong oxidizers (e.g., permanganates, concentrated nitric acid), which can react violently with the ethoxyethanol chain.

  • Glove Integrity Check: Inspect butyl rubber gloves for micro-tears using the inflation method. If utilizing nitrile, don two pairs.

Phase 2: Material Transfer & Execution
  • Aerosol Prevention: Utilize positive displacement pipettes for all liquid transfers. Never pour the compound directly from the source bottle, as the viscosity of the glycol ether tail can cause unpredictable fluid dynamics and splashing.

  • Thermal Containment: If your synthetic protocol requires heating the compound (e.g., for a click-chemistry cycloaddition), utilize a sealed reflux system. Do not heat in open beakers, as this will volatilize the triazole complex.

Phase 3: Spill Response & Decontamination
  • Immediate Spill Isolation: In the event of a surface spill, do not use pure organic solvents (like acetone or methanol) to wipe it up. Organic solvents will lower the surface tension and drive the triazole deeper into the bench matrix or your gloves.

  • Neutralization: Absorb the spill with inert materials (vermiculite or universal absorbent pads). Wash the area thoroughly with a 10% bleach solution followed by copious amounts of soap and water. Detergent micelles will safely encapsulate the lipophilic triazole ring without acting as a dermal penetrant.

Waste Disposal Strategy

Triazoles exhibit high aquatic toxicity and resist standard wastewater treatment degradation, persisting in the environment and posing risks to aquatic ecosystems.

  • Zero-Drain Policy: Under no circumstances should aqueous washes containing 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol be poured down the sink.

  • Segregation: Collect all liquid waste, including the first aqueous wash from glassware cleaning, into a dedicated Non-Halogenated Organic Waste carboy.

  • Destruction: Label the waste clearly with the CAS number (1248039-33-9). The only acceptable disposal method is high-temperature commercial incineration (>1000°C) , which provides the thermal energy required to completely cleave the robust nitrogen-nitrogen bonds within the triazole ring, preventing environmental contamination.

References

  • Li, M.-L., et al. "Design, Synthesis, and Evaluation of New Sugar-Substituted Imidazole Derivatives as Selective c-MYC Transcription Repressors Targeting the Promoter G-Quadruplex." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Lv, X., et al. "Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity." Environmental Pollution, 2017. URL:[Link]

  • Traynor, M. J., et al. "The influence of water mixtures on the dermal absorption of glycol ethers." Toxicology and Applied Pharmacology, 2007. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.